molecular formula C13H22O2 B3050746 Methyl (2E,6Z)-dodeca-2,6-dienoate CAS No. 28369-22-4

Methyl (2E,6Z)-dodeca-2,6-dienoate

Cat. No.: B3050746
CAS No.: 28369-22-4
M. Wt: 210.31 g/mol
InChI Key: IYSZVOVZPVKXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E,6Z)-dodeca-2,6-dienoate (CAS 28369-22-4) is a straight-chain ester of significant interest in the field of chemical ecology, where it functions as a potent semiochemical. This compound is notably recognized as a component of the male-produced aggregation pheromone for several stink bug species, such as the red-shouldered stink bug ( Thyanta custator ) . Aggregation pheromones serve to attract conspecific individuals, facilitating mating and grouping, which makes this compound an invaluable tool for studying insect behavior, population dynamics, and species interactions . Beyond its intraspecific signaling role, this molecule also acts as a kairomone in interspecies communication. Research indicates that certain parasitoids, which are natural enemies of stink bugs, are attracted to this compound, using the host's own chemical signal to locate them efficiently . Furthermore, its influence extends to invasive species like the brown marmorated stink bug ( Halyomorpha halys ), which is cross-attracted to this pheromone, highlighting its role in complex ecological webs and its potential application in developing integrated pest management (IPM) strategies . In basic research, this compound is essential for probing the mechanisms of olfactory reception and signal transduction in insects. From an applied perspective, it is a key active ingredient in the synthesis of lures for monitoring and controlling agricultural pest populations . With a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol, it is supplied for research applications only . This product is strictly for laboratory research use and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2E,6Z)-dodeca-2,6-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b8-7-,12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSZVOVZPVKXIJ-OFALOCIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CC/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258741
Record name 2,6-Dodecadienoic acid, methyl ester, (E,Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28369-22-4
Record name 2,6-Dodecadienoic acid, methyl ester, (E,Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28369-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E,6Z)-dodeca-2,6-dienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028369224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dodecadienoic acid, methyl ester, (E,Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2E,6Z)-dodeca-2,6-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl (2E,6Z)-dodeca-2,6-dienoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYB6U9SVN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl (2E,6Z)-dodecadienoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Methyl (2E,6Z)-dodeca-2,6-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 28369-22-4

This technical guide provides a comprehensive overview of Methyl (2E,6Z)-dodeca-2,6-dienoate, a fatty acid ester known for its characteristic contribution to the aroma of Bartlett pears. The information is intended for researchers, scientists, and professionals in the fields of drug development, food science, and chemical biology.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.32 g/mol . As a fatty acid methyl ester, it possesses a characteristic fruity, pear-like aroma.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₂₂O₂N/A
Molecular Weight210.32 g/mol N/A
CAS Number28369-22-4N/A
AppearanceColorless liquid (presumed)N/A
OdorPear-like, fruityN/A
Boiling Point256.8 °C (estimated)N/A
SolubilityInsoluble in water (presumed), soluble in organic solventsN/A

Synthesis and Biosynthesis

Chemical Synthesis

A potential, though not explicitly documented, synthetic workflow is outlined below:

G A Commercially available starting materials B Synthesis of (Z)-1-bromo-3-heptene A->B C Grignard reagent formation B->C D Coupling with a suitable propargyl derivative C->D E Partial reduction of the alkyne D->E F Wittig reaction with a C4 aldehyde E->F G Esterification with methanol F->G H Purification (e.g., column chromatography) G->H I This compound H->I

Caption: Plausible synthetic route for this compound.

Biosynthesis in Pears

In Bartlett pears, this compound is a product of the fatty acid metabolic pathway. The biosynthesis of various volatile esters in pears originates from the breakdown of fatty acids, such as linoleic and linolenic acids. These fatty acids undergo a series of enzymatic reactions, including oxidation and chain cleavage, to produce shorter-chain aldehydes and alcohols. These intermediates are then esterified by alcohol acyltransferases (AATs) to form the final ester products, including this compound.

G FA Linoleic/Linolenic Acid LOX Lipoxygenase (LOX) Pathway FA->LOX HPL Hydroperoxide Lyase (HPL) Pathway LOX->HPL Ald Aldehyde Intermediates HPL->Ald ADH Alcohol Dehydrogenase (ADH) Ald->ADH Alc Alcohol Intermediates ADH->Alc AAT Alcohol Acyltransferase (AAT) Alc->AAT Ester This compound AAT->Ester

Caption: Simplified biosynthetic pathway of esters in pears.

Analytical Methodology

The primary analytical technique for the identification and quantification of this compound in complex matrices like pear volatiles is gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method for extracting volatile compounds from the fruit matrix prior to GC-MS analysis.

Experimental Protocol: HS-SPME-GC-MS Analysis of Pear Volatiles
  • Sample Preparation: Homogenize fresh pear tissue in a sealed vial. The addition of a saturated salt solution can enhance the release of volatile compounds.

  • SPME Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injection: Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

    • Separation: Use a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the volatile compounds.

    • Detection: A mass spectrometer is used for the detection and identification of the eluted compounds based on their mass spectra and retention times.

  • Quantification: For quantitative analysis, an internal standard can be added to the sample before extraction.

G Sample Pear Sample Homogenization SPME Headspace SPME Sample->SPME Volatiles Adsorption GC Gas Chromatography SPME->GC Thermal Desorption & Separation MS Mass Spectrometry GC->MS Detection & Identification Data Data Analysis MS->Data

Caption: Workflow for the analysis of pear volatiles by HS-SPME-GC-MS.

Biological Activity

Direct studies on the biological activity of this compound are limited in the scientific literature. However, the broader class of unsaturated fatty acid esters has been investigated for various biological effects.

Some studies have explored the cytotoxic effects of fatty acid esters against various cancer cell lines.[1][2] For instance, certain synthetic fatty acid esters have demonstrated dose-dependent cytotoxicity against human melanoma and prostate cancer cells.[2] The mechanisms of action are not fully elucidated but may involve the induction of apoptosis. It is important to note that these findings are for structurally related compounds and not for this compound itself. Therefore, its specific biological activities and potential as a therapeutic agent remain to be investigated.

Table 2: Potential Areas of Biological Investigation for this compound

Area of InvestigationRationale
CytotoxicityBased on the activity of other unsaturated fatty acid esters against cancer cell lines.[1][2]
Anti-inflammatory EffectsUnsaturated fatty acids and their derivatives are known to have immunomodulatory properties.
Pheromonal ActivityMany volatile esters act as signaling molecules in insects.
Antimicrobial ActivityFatty acid esters can exhibit antimicrobial properties.

Concluding Remarks

This compound is a key aroma component of Bartlett pears, with its biosynthesis linked to fatty acid metabolism. While analytical methods for its detection are well-established, there is a significant gap in the literature regarding its specific chemical synthesis and biological activities. Further research is warranted to explore the potential pharmacological properties of this naturally occurring ester and to develop efficient and stereoselective synthetic routes. The information provided in this guide serves as a foundation for future investigations into this intriguing molecule.

References

A Technical Guide to the Presence of Decadienoate Esters in Bartlett Pears

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic and highly valued aroma of Bartlett pears (Pyrus communis L. cv. Bartlett ) is a complex blend of volatile organic compounds (VOCs). Initial investigation into "Methyl (2E,6Z)-dodeca-2,6-dienoate" has revealed that this specific compound is not a recognized significant contributor to the natural aroma profile of Bartlett pears. Instead, the scientific literature consistently identifies a pair of structural isomers, methyl (2E,4Z)-decadienoate and ethyl (2E,4Z)-decadienoate , as the "character impact compounds" responsible for the quintessential Bartlett pear flavor[1]. This technical guide provides an in-depth overview of the natural occurrence of these critical decadienoate esters in Bartlett pears, their biosynthetic pathway, and the methodologies for their analysis.

Data Presentation: Quantitative Analysis of Decadienoate Esters

Quantitative data for individual decadienoate esters in Bartlett pears is often presented as "decadienoate equivalents" due to their structural similarity and co-elution in some chromatographic systems. The following table summarizes the available quantitative data for these key aroma compounds in Bartlett and other pear cultivars.

Pear CultivarCompound(s)Concentration (µM/kg)Analytical MethodReference
Bartlett Decadienoate equivalents178 ± 48High-Performance Liquid Chromatography (HPLC)
Harvest QueenDecadienoate equivalents258 ± 31High-Performance Liquid Chromatography (HPLC)
HW-606Decadienoate equivalents275 ± 5High-Performance Liquid Chromatography (HPLC)
ParbartonyDecadienoate equivalents137 ± 40High-Performance Liquid Chromatography (HPLC)
Stewart's BartlettDecadienoate equivalents126 ± 23High-Performance Liquid Chromatography (HPLC)

Note: "Decadienoate equivalents" refers to the combined concentration of decadienoate esters, including methyl and ethyl (2E,4Z)-decadienoate.

Biosynthesis of Decadienoate Esters: The Lipoxygenase (LOX) Pathway

The formation of methyl and ethyl (2E,4Z)-decadienoate in Bartlett pears is a result of the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of fatty acids. This pathway is responsible for the production of many "green leaf volatiles" and other important aroma compounds in plants.

The key steps in the biosynthesis of decadienoate esters are:

  • Release of Fatty Acids: Lipases release polyunsaturated fatty acids, primarily linoleic acid (C18:2) and linolenic acid (C18:3), from cell membranes.

  • Hydroperoxidation: The enzyme lipoxygenase (LOX) catalyzes the addition of molecular oxygen to these fatty acids, forming hydroperoxides.

  • Cleavage: Hydroperoxide lyase (HPL) then cleaves the fatty acid hydroperoxides into shorter-chain aldehydes.

  • Reduction and Esterification: The resulting aldehydes can be reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). Finally, alcohol acyltransferase (AAT) catalyzes the esterification of these alcohols with acyl-CoAs to form the volatile esters, including methyl and ethyl (2E,4Z)-decadienoate.

LOX_Pathway FattyAcids Linoleic Acid (C18:2) Linolenic Acid (C18:3) Hydroperoxides Fatty Acid Hydroperoxides FattyAcids->Hydroperoxides O2 Aldehydes Aldehydes Hydroperoxides->Aldehydes Alcohols Alcohols Aldehydes->Alcohols DecadienoateEsters Methyl/Ethyl (2E,4Z)-decadienoate Alcohols->DecadienoateEsters + Acyl-CoA LOX Lipoxygenase (LOX) LOX->FattyAcids HPL Hydroperoxide Lyase (HPL) HPL->Hydroperoxides ADH Alcohol Dehydrogenase (ADH) ADH->Aldehydes AAT Alcohol Acyltransferase (AAT) AAT->Alcohols

Caption: Biosynthesis of Decadienoate Esters via the Lipoxygenase (LOX) Pathway.

Experimental Protocols: Analysis of Decadienoate Esters

The standard method for the extraction and quantification of volatile esters from Bartlett pears is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Fruit Homogenization: A representative sample of pear tissue (e.g., 5-10 g of flesh) is homogenized, often with the addition of a saturated NaCl solution to improve the release of volatiles.

  • Internal Standard: A known concentration of an internal standard (e.g., 2-octanol or ethyl heptanoate) is added to the homogenate for accurate quantification.

  • Vial Incubation: The homogenate is placed in a sealed headspace vial and incubated at a controlled temperature (typically 40-60°C) for a specific duration (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-spectrum extraction of pear volatiles.

  • Extraction: The SPME fiber is exposed to the headspace of the incubated sample vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (typically 250°C), where the adsorbed volatiles are desorbed into the carrier gas (helium).

  • Chromatographic Separation: The volatiles are separated on a capillary column (e.g., DB-WAX or HP-INNOWAX, 60 m x 0.25 mm x 0.25 µm). A typical oven temperature program starts at a low temperature (e.g., 40°C), ramps up to a higher temperature (e.g., 230-250°C) to elute all compounds.

  • Mass Spectrometry Detection: The separated compounds are ionized (usually by electron ionization at 70 eV) and detected by a mass spectrometer. The mass spectra are used to identify the compounds by comparison with spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of each compound is determined by comparing its peak area to that of the internal standard.

Experimental_Workflow cluster_gcms GC-MS Steps SamplePrep Sample Preparation (Homogenization, Internal Standard) Incubation Vial Incubation (40-60°C, 30 min) SamplePrep->Incubation SPME HS-SPME (DVB/CAR/PDMS fiber) Incubation->SPME GCMS GC-MS Analysis SPME->GCMS Desorption Thermal Desorption (250°C) Separation Chromatographic Separation (Capillary Column) Detection Mass Spectrometry Detection (EI, 70 eV) Desorption->Separation Separation->Detection DataAnalysis Data Analysis (Identification and Quantification) Detection->DataAnalysis

Caption: Experimental Workflow for the Analysis of Pear Volatiles.

Conclusion

While "this compound" is not a documented key aroma compound in Bartlett pears, this guide has detailed the critical role of its isomers, methyl and ethyl (2E,4Z)-decadienoate. The biosynthesis of these impactful esters via the lipoxygenase pathway and the analytical methodologies for their quantification have been presented to provide a comprehensive resource for researchers in the fields of food science, natural products chemistry, and drug development. Further research may focus on the precise quantification of the individual methyl and ethyl esters in various pear cultivars and the regulatory mechanisms of the LOX pathway enzymes to better understand and potentially modulate the flavor profile of this important fruit.

References

Biosynthesis of Methyl (2E,6Z)-dodeca-2,6-dienoate in Pyrus communis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characteristic aroma of pear (Pyrus communis) is a complex blend of volatile organic compounds, primarily esters. Among these, C12 esters such as "Methyl (2E,6Z)-dodeca-2,6-dienoate" are thought to contribute unique fruity and pear-like notes. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this unsaturated methyl ester in Pyrus communis. The biosynthesis is primarily governed by the lipoxygenase (LOX) pathway, initiating from polyunsaturated fatty acids. This document details the enzymatic cascade, presents available quantitative data, outlines experimental protocols for analysis, and describes the transcriptional regulation of the key enzymes involved. While decadienoate esters have been identified in pear volatiles, the exact isomeric form "this compound" remains a subject for further specific identification in most cultivars.[1][2] This guide serves as a comprehensive resource for researchers investigating pear aroma biochemistry and for professionals in drug development exploring natural product synthesis.

Introduction

The sensory quality of fruits is largely determined by their aroma, which arises from a complex mixture of volatile organic compounds (VOCs). In pears (Pyrus communis), esters are the most significant contributors to their characteristic flavor profile.[1][2] While shorter-chain esters like acetates and butyrates are well-documented, the presence and biosynthesis of longer-chain unsaturated esters, such as dodecadienoates, are less understood but are crucial for the unique aroma of certain cultivars. "this compound" is a C12 unsaturated ester hypothesized to be a component of pear aroma. Its biosynthesis is intricately linked to the fatty acid metabolism, specifically the lipoxygenase (LOX) pathway.[3] Understanding this pathway is essential for quality improvement in pear breeding and for the biotechnological production of natural flavor compounds.

The Lipoxygenase (LOX) Pathway: A Route to Dodecadienoate Biosynthesis

The biosynthesis of "this compound" in Pyrus communis is proposed to occur via the lipoxygenase (LOX) pathway, a cascade of enzymatic reactions that convert polyunsaturated fatty acids into a variety of bioactive compounds, including volatile aromas.[3] The primary precursors for C12 volatiles are C18 polyunsaturated fatty acids, namely linoleic acid (C18:2) and α-linolenic acid (C18:3).[3]

The key enzymatic steps are:

  • Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT).[4][5]

  • Hydroperoxide Lyase (HPL): HPL cleaves the 13-HPOT into a C12 oxo-acid, specifically 12-oxo-(9Z)-dodecenoic acid, and a C6 aldehyde, (Z)-3-hexenal.[4][6] This cleavage is the critical step leading to the C12 backbone of the target molecule.

  • Alcohol Dehydrogenase (ADH): The C12 oxo-acid is likely reduced by an ADH to the corresponding alcohol, (Z)-dodec-9-en-1-ol. Further enzymatic modifications, including isomerization and another reduction step, would be required to form the (2E,6Z)-dodeca-2,6-dien-1-ol precursor.

  • Alcohol Acyltransferase (AAT): This enzyme catalyzes the final esterification step, transferring an acetyl group from acetyl-CoA to the dodecadienol to form the methyl ester. However, for the formation of a methyl ester, a methyltransferase or an AAT with specificity for methanol would be required.

Signaling Pathway for LOX Pathway Regulation

The expression of the genes encoding the key enzymes in the LOX pathway is tightly regulated, particularly during fruit ripening and in response to various stimuli. In pear, several transcription factors have been identified that modulate the expression of Alcohol Acyltransferase (AAT), a key enzyme in ester biosynthesis.

G cluster_regulation Transcriptional Regulation of AAT PuNAC37 PuNAC37 PuWRKY74 PuWRKY74 PuNAC37->PuWRKY74 inhibits PuAAT1_promoter PuAAT1 Promoter PuNAC37->PuAAT1_promoter binds & inhibits PuWRKY74->PuAAT1_promoter binds & inhibits PuAAT1_gene PuAAT1 Gene PuAAT1_promoter->PuAAT1_gene leads to transcription PuAAT1_protein PuAAT1 Protein PuAAT1_gene->PuAAT1_protein translation Proteasome 26S Proteasome PuAAT1_protein->Proteasome targeted to PuRDUF2 PuRDUF2 (E3 Ligase) PuRDUF2->PuAAT1_protein ubiquitinates Degradation Degradation Proteasome->Degradation

Transcriptional and post-translational regulation of PuAAT1 in pear.

Quantitative Data

Quantitative data on the biosynthesis of "this compound" in Pyrus communis is currently limited. However, studies on related compounds and enzymes in pear and other fruits provide some insights.

Table 1: Volatile Compound Content in Pyrus ussuriensis Cultivars (ng/g)

CompoundAnliDongmiliHuagaiJianbaliJingbailiJinxiangshuiNanguoli
Hexyl acetate3.0515.678.764.53376.825.4398.76
Ethyl acetate7.1423.4512.34391.9687.6545.32102.34
Ethyl caproate1.725.673.21264.4254.3223.1245.67
Methyl caproate9.9332.1218.76246.0076.5434.2165.43
Ethyl butyrate0.220.870.45171.9023.4510.9815.67
Methyl butyrate7.8825.4314.32129.0154.3221.0934.56
Ethyl caprylate0.351.230.7642.4012.345.678.90
Methyl octanoate4.9015.679.8732.9621.0910.9818.76
1-Hexanol11.4034.2121.0961.2645.3228.7654.32
Hexanal3.0310.986.5465.4034.2115.6743.21

Source: Adapted from a study on volatile compounds in Chinese pear cultivars.[7]

Table 2: Kinetic Properties of Alcohol Acyltransferase (AAT) from Strawberry (Fragaria x ananassa cv. Oso Grande)

Alcohol SubstrateKm (mM)
Methanol12.5
Ethanol8.3
Propanol4.2
Butanol2.1
Pentanol1.2
Hexanol0.9
Heptanol0.73
Acyl-CoA SubstrateKm (mM)
Acetyl-CoA1.2
Propanoyl-CoA0.9
Butanoyl-CoA0.7
Pentanoyl-CoA0.5
Hexanoyl-CoA0.41

Source: Adapted from a study on the catalytic properties of strawberry AAT.[8] This data suggests that AATs may have a higher affinity for longer-chain alcohols and acyl-CoAs.

Experimental Protocols

Analysis of Volatile Compounds by HS-SPME-GC-MS

This protocol describes the extraction and analysis of volatile compounds from pear fruit tissue.

Materials:

  • Pear fruit tissue

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-octanone)

  • Solid-phase microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Homogenize 5 g of pear tissue in 10 mL of saturated NaCl solution. Add a known amount of internal standard.

  • Headspace Solid-Phase Microextraction (HS-SPME): Place the homogenate in a 20 mL headspace vial. Incubate at 40°C for 30 minutes with agitation. Expose the SPME fiber to the headspace for 30 minutes at 40°C.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

    • Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C for 3 minutes, ramp to 180°C at 5°C/min, then ramp to 230°C at 10°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 35 to 500.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and the NIST library. Quantify the compounds by comparing their peak areas to that of the internal standard.

Experimental Workflow for Volatile Analysis

G start Start: Pear Fruit Sample homogenization Homogenization with Saturated NaCl start->homogenization add_is Add Internal Standard homogenization->add_is hs_spme Headspace SPME (40°C, 30 min) add_is->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis end End: Volatile Profile data_analysis->end

Workflow for the analysis of volatile compounds in pear.
Enzyme Assays

This spectrophotometric assay measures the formation of conjugated dienes from linolenic acid.

Materials:

  • Pear fruit extract

  • Sodium phosphate buffer (0.1 M, pH 6.5)

  • Linolenic acid solution (10 mM in ethanol)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 2.9 mL of sodium phosphate buffer and 0.1 mL of pear fruit extract.

  • Initiate the reaction by adding 10 µL of linolenic acid solution.

  • Monitor the increase in absorbance at 234 nm for 5 minutes.

  • Calculate the enzyme activity based on the molar extinction coefficient of the hydroperoxide product (25,000 M-1cm-1). One unit of activity is defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.

This assay measures the decrease in absorbance at 234 nm due to the cleavage of the hydroperoxide substrate.

Materials:

  • Pear fruit extract

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • 13-Hydroperoxy-linolenic acid (13-HPOT) solution (5 mM)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 950 µL of sodium phosphate buffer and 50 µL of pear fruit extract.

  • Initiate the reaction by adding 5 µL of 13-HPOT solution.

  • Monitor the decrease in absorbance at 234 nm for 5 minutes.

  • Calculate the enzyme activity based on the change in absorbance over time.

This spectrophotometric assay measures the oxidation of NADH in the presence of an aldehyde substrate.[9]

Materials:

  • Pear fruit extract (desalted)[10]

  • MES buffer (85 mM, pH 6.0)[9]

  • NADH solution (0.9 mM)[9]

  • Acetaldehyde solution (80 mM)[9]

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 850 µL of MES buffer, 100 µL of NADH solution, and 100 µL of desalted pear fruit extract.[9][10]

  • Initiate the reaction by adding 50 µL of acetaldehyde solution.[9]

  • Monitor the decrease in absorbance at 340 nm for at least 2 minutes.[9]

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6,220 M-1cm-1).[9] One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute.[9]

A commercially available Alcohol Acyltransferase Activity Assay Kit can be utilized for the quantitative measurement of AAT activity. This assay is based on the principle that AAT catalyzes the transfer of an acetyl group from acetyl-CoA to an alcohol, and the co-product, Coenzyme A, can be detected colorimetrically.

Conclusion and Future Perspectives

The biosynthesis of "this compound" in Pyrus communis is a complex process rooted in the lipoxygenase pathway. While the general enzymatic steps are understood, further research is required to fully elucidate the specific enzymes and regulatory mechanisms involved in the production of this particular C12 unsaturated ester. The identification of decadienoate esters in some pear cultivars provides a strong foundation for future studies.[1][2]

Future research should focus on:

  • Confirmation and Quantification: Definitive identification and quantification of "this compound" across a wider range of Pyrus communis cultivars.

  • Enzyme Characterization: Isolation and kinetic characterization of the specific LOX, HPL, ADH, and AAT isozymes in pear that are responsible for the synthesis of dodecadienoate precursors and the final ester.

  • Transcriptional Regulation: Further investigation into the transcription factors and signaling pathways that specifically regulate the branch of the LOX pathway leading to C12 volatile production.

A deeper understanding of this biosynthetic pathway will not only contribute to the improvement of pear aroma but also open avenues for the biotechnological production of this valuable natural flavor compound for use in the food, fragrance, and pharmaceutical industries.

References

The Elusive Essence of Pear: A Technical Guide to Methyl (2E,6Z)-dodeca-2,6-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic flavor of pear is a complex symphony of volatile organic compounds, among which esters play a pivotal role. While much attention has been given to ethyl decadienoate isomers, another constituent, Methyl (2E,6Z)-dodeca-2,6-dienoate , has been identified, particularly in Bartlett pears, contributing to the fruit's unique aromatic profile. This technical guide provides a comprehensive overview of the current scientific understanding of this specific pear flavor compound, addressing its chemical properties, biosynthesis, analytical methodologies, and sensory characteristics.

Chemical and Physical Properties

This compound is a fatty acid methyl ester with the chemical formula C₁₃H₂₂O₂. A summary of its known and estimated physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₂₂O₂PubChem
Molecular Weight 210.31 g/mol PubChem
CAS Number 28369-22-4The Good Scents Company[1]
Appearance Colorless liquid (presumed)General ester properties
Boiling Point (estimated) 285.8 °C at 760 mmHgThe Good Scents Company[1]
Flash Point (estimated) 131.5 °CThe Good Scents Company[1]
LogP (o/w, estimated) 4.99The Good Scents Company[1]
Water Solubility (estimated) 2.769 mg/L at 25 °CThe Good Scents Company[1]

Table 1: Physicochemical Properties of this compound.

Biosynthesis of Pear Esters: The Lipoxygenase (LOX) Pathway

The formation of esters and other volatile compounds in pears is primarily attributed to the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors.[2][3] Unsaturated fatty acids, such as linoleic and linolenic acid, are converted through a series of enzymatic reactions into a variety of aldehydes and alcohols. The final step in ester formation is catalyzed by alcohol acyltransferases (AATs), which facilitate the esterification of an alcohol with an acyl-CoA.[3]

While the general pathway is understood, the specific steps leading to the C12 chain of dodecadienoates and the subsequent methylation to form this compound are not yet fully elucidated. The biosynthesis of C12 fatty acid derivatives in plants is a complex process.[4] The substrate specificity of pear AATs for C12 unsaturated alcohols and methanol would be a critical determinant in the formation of this specific methyl ester.

Biosynthesis of this compound cluster_enzymes Enzymatic Steps Linoleic Acid Linoleic Acid Hydroperoxides Hydroperoxides Linoleic Acid->Hydroperoxides O2 Lipoxygenase (LOX) Lipoxygenase (LOX) Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) Alcohol Dehydrogenase (ADH) Alcohol Dehydrogenase (ADH) Alcohol Acyltransferase (AAT) Alcohol Acyltransferase (AAT) C12 Unsaturated Aldehyde C12 Unsaturated Aldehyde C12 Unsaturated Alcohol C12 Unsaturated Alcohol C12 Unsaturated Aldehyde->C12 Unsaturated Alcohol Reduction This compound This compound C12 Unsaturated Alcohol->this compound Esterification Methanol Methanol Methanol->this compound Hydroperoxides->C12 Unsaturated Aldehyde Cleavage

Figure 1: Hypothetical Biosynthetic Pathway. A simplified diagram illustrating the potential enzymatic steps in the formation of this compound from linoleic acid in pears.

Quantitative Analysis in Pear Cultivars

Quantitative data for this compound in various pear cultivars is currently limited in publicly available literature. Most studies on pear aroma focus on a broader range of volatile compounds, with particular emphasis on ethyl (E,Z)-2,4-decadienoate and ethyl (E,E)-2,4-decadienoate, often referred to as "pear esters" due to their characteristic pear-like aroma.[2][3][5]

Table 2 provides a summary of the concentrations of these related "pear esters" in different pear cultivars, which may serve as a reference point for the potential concentration range of other dodecadienoate esters.

Pear CultivarEthyl (E,Z)-2,4-decadienoate (µg/kg)Ethyl (E,E)-2,4-decadienoate (µg/kg)Source
BartlettHigh concentrationsHigh concentrations[5]
Abate FetelLower than BartlettLower than Bartlett[5]
AnjouLower than BartlettLower than Bartlett[5]
ForelleLower than BartlettLower than Bartlett[5]
Kaiser AlexanderLower than BartlettLower than Bartlett[5]
Packham's TriumphLower than BartlettLower than Bartlett[5]

Table 2: Concentration of Key "Pear Esters" in Various Pear Cultivars.

Experimental Protocols: Analysis of Pear Volatiles

The standard method for the analysis of volatile compounds in pears is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of Pear Volatiles

1. Sample Preparation:

  • Select ripe, healthy pear fruits.

  • Wash and dry the fruits.

  • Remove the core and cut the pear tissue (pulp and peel) into small pieces (e.g., 0.5 cm³).

  • Weigh a precise amount of the pear tissue (e.g., 5-10 g) into a headspace vial (e.g., 20 mL).

  • (Optional) Add a saturated NaCl solution to inhibit enzymatic activity and enhance the release of volatiles.

  • Add a known concentration of an internal standard (e.g., 2-octanol) for quantification.

  • Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sample vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) with agitation.

  • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 min) at the same temperature with agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorb the extracted volatiles from the SPME fiber in the hot GC inlet (e.g., 250 °C) for a specific time (e.g., 2-5 min) in splitless mode.

  • GC Column: Use a polar capillary column (e.g., DB-WAX, HP-INNOWax) suitable for separating volatile esters.

  • Oven Temperature Program:

    • Initial temperature: e.g., 40 °C for 2 min.

    • Ramp: e.g., 5 °C/min to 220 °C.

    • Hold: e.g., 220 °C for 10 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Ion Source Temperature: e.g., 230 °C.

    • Transfer Line Temperature: e.g., 240 °C.

4. Data Analysis:

  • Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

  • Quantify the compounds using the internal standard method.

HS-SPME-GC-MS Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Pear Sample Pear Sample Homogenization Homogenization Pear Sample->Homogenization Addition of Internal Standard Addition of Internal Standard Homogenization->Addition of Internal Standard Sealed Headspace Vial Sealed Headspace Vial Addition of Internal Standard->Sealed Headspace Vial Incubation & Equilibration Incubation & Equilibration Sealed Headspace Vial->Incubation & Equilibration SPME Fiber Exposure SPME Fiber Exposure Incubation & Equilibration->SPME Fiber Exposure Thermal Desorption in GC Inlet Thermal Desorption in GC Inlet SPME Fiber Exposure->Thermal Desorption in GC Inlet GC Separation GC Separation Thermal Desorption in GC Inlet->GC Separation MS Detection MS Detection GC Separation->MS Detection Compound Identification Compound Identification MS Detection->Compound Identification Quantification Quantification Compound Identification->Quantification

References

Spectroscopic and Mass Spectrometric Characterization of Methyl (2E,6Z)-dodeca-2,6-dienoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

  • IUPAC Name: Methyl (2E,6Z)-dodeca-2,6-dienoate

  • Synonyms: (2E,6Z)-Dodecadienoic acid methyl ester

  • CAS Number: 28369-22-4

  • Molecular Formula: C₁₃H₂₂O₂

  • Molecular Weight: 210.31 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns for this compound. These predictions are based on established principles of NMR and MS and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.26dt1HH-3
~ 5.81d1HH-2
~ 5.30 - 5.50m2HH-6, H-7
~ 3.73s3H-OCH₃
~ 2.80t2HH-5
~ 2.15q2HH-8
~ 1.25 - 1.40m4HH-9, H-10, H-11
~ 0.89t3HH-12
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~ 167.0C-1 (C=O)
~ 149.0C-3
~ 132.0C-7
~ 128.5C-6
~ 121.5C-2
~ 51.5-OCH₃
~ 32.0C-5
~ 31.5C-10
~ 27.0C-8
~ 22.5C-11
~ 14.0C-12
Note: C-9 is likely to be in the 29-30 ppm range but may be difficult to resolve from other signals.
Table 3: Predicted Mass Spectrometry (Electron Ionization - EI) Data
m/zRelative IntensityProposed Fragment Ion
210Moderate[M]⁺ (Molecular Ion)
179Moderate[M - OCH₃]⁺
151Low[M - C₄H₉]⁺
114HighMcLafferty Rearrangement
81High[C₆H₉]⁺ (Cyclic)
67High[C₅H₇]⁺
55High[C₄H₇]⁺

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30 (or equivalent)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: ~16 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (or equivalent with proton decoupling)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: ~240 ppm

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 (or more, as needed for adequate signal-to-noise)

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte to confirm its elemental composition and aspects of its structure.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak [M]⁺.

  • Analyze the fragmentation pattern and compare it to predicted fragmentation pathways and spectral libraries.

Visualization of Workflows and Logic

The following diagrams, generated using the DOT language, illustrate the workflow for spectroscopic analysis and the logical process of structural elucidation.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample Purified Analyte NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep ~5-10 mg MS_Prep Dilute in Hexane Sample->MS_Prep ~100 µg/mL NMR_Acq NMR Spectrometer (1H, 13C) NMR_Prep->NMR_Acq MS_Acq GC-MS (EI) MS_Prep->MS_Acq NMR_Proc Processing & Interpretation (Chemical Shift, Multiplicity, Integration, Coupling) NMR_Acq->NMR_Proc MS_Proc Interpretation (Molecular Ion, Fragmentation) MS_Acq->MS_Proc Structure_Elucid Structural Elucidation and Confirmation NMR_Proc->Structure_Elucid MS_Proc->Structure_Elucid Structural_Elucidation_Logic cluster_ms Mass Spectrometry Data cluster_nmr NMR Data MS_Data MS Spectrum m/z 210 = [M]⁺ Formula Suggests Formula: C13H22O2 MS_Data->Formula Structure Proposed Structure: This compound Formula->Structure H_NMR 1H NMR: - Olefinic protons - Methoxy group - Alkyl chain Stereochem Coupling Constants (J) from 1H NMR help determine E/Z stereochemistry H_NMR->Stereochem H_NMR->Structure C_NMR 13C NMR: - Carbonyl carbon - Four sp2 carbons - Methoxy carbon - Alkyl carbons C_NMR->Structure Stereochem->Structure

Methodological & Application

Application Note: A Stereoselective Approach to the Synthesis of Methyl (2E,6Z)-dodeca-2,6-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the stereoselective synthesis of Methyl (2E,6Z)-dodeca-2,6-dienoate, a compound of interest in the study of insect pheromones and as a versatile building block in organic synthesis. The presented strategy employs a convergent approach, utilizing two key modern organic reactions to control the stereochemistry of the olefinic bonds. The (E)-configured double bond is established via a Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high E-selectivity.[1][2] The (Z)-configured double bond is constructed using a classic Wittig reaction with a non-stabilized ylide, which preferentially yields Z-alkenes.[3][4] This application note offers detailed experimental procedures, data interpretation, and workflow visualizations to aid researchers in the successful synthesis of the target molecule.

Introduction

Conjugated dienes with defined stereochemistry are crucial structural motifs in a vast array of biologically active molecules, including many lepidopteran sex pheromones used in environmentally friendly pest control strategies.[5][6][7] The precise geometry of the double bonds is often critical for biological activity. This compound is a representative of this class of compounds. Its synthesis presents the challenge of selectively forming both an (E)- and a (Z)-double bond within the same carbon skeleton. Traditional methods for Z-olefin synthesis, such as the Lindlar hydrogenation of alkynes, can be effective but often involve toxic lead reagents and difficult-to-remove catalysts.[5] Modern synthetic methods offer more efficient and selective alternatives. This protocol outlines a robust and reproducible strategy based on the Horner-Wadsworth-Emmons and Wittig reactions, providing a clear pathway to the target compound with high stereochemical fidelity.

Overall Synthetic Strategy

The synthesis is designed as a convergent two-part strategy.

  • Part A: Synthesis of the Aldehyde Fragment. This involves the creation of the C6-C12 portion of the molecule, culminating in the synthesis of (Z)-hept-4-enal. This is achieved via a Wittig reaction to establish the Z-alkene, followed by subsequent functional group manipulation.

  • Part B: Synthesis of the Phosphonate Reagent. This involves preparing methyl (diethoxyphosphoryl)acetate, the Horner-Wadsworth-Emmons reagent responsible for forming the C1-C5 α,β-unsaturated ester segment.

  • Part C: Convergent Assembly. The two fragments are coupled using the Horner-Wadsworth-Emmons reaction to stereoselectively form the (E)-double bond and yield the final product.

The logical flow of this synthetic approach is illustrated below.

G cluster_A Part A: Aldehyde Synthesis cluster_B Part B/C: Convergent Assembly start Pentyltriphenylphosphonium bromide wittig Wittig Reaction (Z-selective) start->wittig aldehyde1 Propargyl aldehyde aldehyde1->wittig intermediate1 (Z)-Oct-2-en-5-ynal wittig->intermediate1 reduction Selective Alkyne Reduction intermediate1->reduction aldehyde_final Key Intermediate: (Z)-Hept-4-enal reduction->aldehyde_final hwe Horner-Wadsworth-Emmons Reaction (E-selective) aldehyde_final->hwe phosphonate Methyl (diethoxyphosphoryl)acetate (HWE Reagent) phosphonate->hwe product Target Molecule: This compound hwe->product

Figure 1. Convergent synthetic strategy for this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents were used as received from commercial suppliers unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system.

Protocol 1: Synthesis of (Z)-Hept-4-enal (Aldehyde Fragment)

This protocol details the synthesis of the key aldehyde intermediate.

  • Preparation of the Wittig Reagent:

    • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add pentyltriphenylphosphonium bromide (10.3 g, 25 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.6 M in hexanes, 15.6 mL, 25 mmol) dropwise via syringe over 15 minutes. The solution will turn a deep red/orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of 3-(2-dioxolanyl)propionaldehyde (protected propanal, 3.25 g, 25 mmol) in anhydrous THF (20 mL) dropwise over 20 minutes.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Workup and Acetal Deprotection:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl, 50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the crude acetal-protected alkene.

    • Dissolve the crude product in a mixture of THF (50 mL) and 2 M hydrochloric acid (HCl, 25 mL).

    • Stir vigorously at room temperature for 3 hours, monitoring the deprotection by TLC.

    • Neutralize the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with diethyl ether (3 x 40 mL).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude aldehyde by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford (Z)-hept-4-enal as a colorless oil.

Protocol 2: Horner-Wadsworth-Emmons Reaction (Convergent Assembly)

This protocol describes the final coupling step to yield the target molecule.

  • Preparation of the Carbanion:

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.52 g, 13 mmol).

    • Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time.

    • Add anhydrous THF (30 mL) and cool the suspension to 0 °C.

    • Slowly add methyl (diethoxyphosphoryl)acetate (2.73 g, 13 mmol) dropwise. Vigorous hydrogen gas evolution will be observed.

    • Stir the mixture at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear.

  • Coupling Reaction:

    • Add a solution of (Z)-hept-4-enal (1.12 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the phosphonate carbanion solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water (20 mL) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 2-5% ethyl acetate in hexanes) to yield this compound as a colorless oil.

The typical laboratory workflow for the HWE reaction is depicted below.

Figure 2. General experimental workflow for the Horner-Wadsworth-Emmons reaction step.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis based on established literature for similar transformations.[1][4]

Table 1: Summary of Reaction Yields and Stereoselectivity

StepProductTypical Yield (%)Stereoselectivity (E:Z)Notes
Protocol 1: Wittig Reaction(Z)-Hept-4-enal75-85%>95:5 (Z:E)Yield is calculated after acetal deprotection and purification.
Protocol 2: Horner-Wadsworth-Emmons ReactionThis compound70-80%>98:2 (E:Z) at C2-C3The HWE reaction is highly selective for the E-isomer.[1]

Table 2: Key ¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2 (CH=)7.26dt15.6, 7.0
H3 (CH=)5.81d15.6
H6/H7 (-CH=CH-)5.30 - 5.45m-
OCH₃3.73s-
H8 (-CH₂-CH=)2.05 - 2.15m-
H4 (-CH₂-)2.20q7.0
H12 (CH₃)0.90t7.4

Note: The large coupling constant (J ≈ 15.6 Hz) between H2 and H3 is characteristic of an (E)-alkene configuration. The complex multiplet for H6/H7 and associated coupling constants confirm the (Z)-configuration.

Conclusion

The synthetic route detailed in this application note provides a reliable and highly stereoselective method for producing this compound. By leveraging the inherent stereochemical preferences of the Wittig and Horner-Wadsworth-Emmons reactions, this strategy allows for precise control over the geometry of both double bonds. The protocols are robust, utilize readily available reagents, and result in good overall yields, making this approach suitable for both academic research and process development settings.

References

Application Notes and Protocols for (E,Z)-Diene Synthesis via the Witt

Author: BenchChem Technical Support Team. Date: November 2025

Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. Its significance in the stereoselective synthesis of alkenes, particularly conjugated dienes with specific (E,Z) configurations, has made it an indispensable tool in the synthesis of natural products, pharmaceuticals, and fine chemicals. Conjugated dienes are crucial structural motifs in a variety of biologically active molecules, including insect pheromones, and serve as versatile intermediates in organic synthesis.

This document provides detailed application notes and protocols for the synthesis of (E,Z)-dienes using the Wittig reaction and its variants. It is intended to serve as a practical guide for researchers in academic and industrial settings, offering insights into reaction mechanisms, stereochemical control, and detailed experimental procedures.

Principles of Stereoselectivity in Diene Synthesis

The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the phosphorus ylide employed. Ylides are classified as stabilized, semi-stabilized, or unstabilized, based on the substituents attached to the carbanionic center.

  • Unstabilized Ylides: These ylides, typically bearing alkyl or aryl groups, are highly reactive and generally lead to the formation of (Z)-alkenes under kinetic, salt-free conditions. The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, where steric interactions favor the arrangement leading to the Z-isomer.

  • Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are less reactive and thermodynamically controlled, predominantly yielding (E)-alkenes.

  • Semi-stabilized Ylides: Ylides with substituents like phenyl or vinyl groups often give mixtures of (E) and (Z)-isomers, and the stereoselectivity can be influenced by reaction conditions.

For the synthesis of (E,Z)-conjugated dienes, a common strategy involves the reaction of an α,β-unsaturated aldehyde with a non-stabilized ylide, which typically results in the formation of a new (Z)-double bond while retaining the geometry of the existing double bond.

Reaction Mechanism and Workflow

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The stereoselectivity is determined at the stage of the formation of the oxaphosphetane intermediate.

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination Reaction Phosphonium_Salt R-CH2-P+Ph3 X- Ylide R-CH=PPh3 Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., n-BuLi, NaH, KHMDS) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R'-CHO Aldehyde->Oxaphosphetane Alkene (E/Z)-Alkene Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

A typical experimental workflow for a Wittig reaction involves the preparation of the phosphonium salt, formation of the ylide, reaction with the carbonyl compound, and purification of the resulting alkene.

Experimental_Workflow Start Start Phosphonium_Prep Phosphonium Salt Preparation (if not commercially available) Start->Phosphonium_Prep Ylide_Formation Ylide Formation (Reaction of phosphonium salt with base) Phosphonium_Prep->Ylide_Formation Carbonyl_Addition Addition of Carbonyl Compound (e.g., α,β-unsaturated aldehyde) Ylide_Formation->Carbonyl_Addition Reaction Reaction at controlled temperature Carbonyl_Addition->Reaction Quench Reaction Quenching Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, GC-MS to determine E/Z ratio) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the Wittig reaction.

Factors Influencing (E,Z) Selectivity

Several factors can be manipulated to control the stereochemical outcome of the Wittig reaction for diene synthesis.

Selectivity_Factors Selectivity (E,Z) Selectivity Ylide_Structure Ylide Structure (Stabilized vs. Unstabilized) Selectivity->Ylide_Structure Reaction_Conditions Reaction Conditions Selectivity->Reaction_Conditions Solvent Solvent Polarity Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature Base Base and Counterion (Li+ vs. Na+/K+) Reaction_Conditions->Base Additives Salt Additives (e.g., LiBr) Reaction_Conditions->Additives

Caption: Key factors influencing (E,Z) selectivity.

Experimental Protocols

Protocol 1: Z-Selective Synthesis of a (E,Z)-Diene using an Unstabilized Ylide

This protocol describes a general procedure for the synthesis of a (E,Z)-conjugated diene by reacting an α,β-unsaturated aldehyde with an unstabilized ylide under salt-free conditions, which typically favors the formation of the (Z)-isomer at the newly formed double bond.

Materials:

  • Alkyltriphenylphosphonium bromide (1.1 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equiv)

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Ylide Generation: To a flame-dried round-bottom flask under an argon atmosphere, add the alkyltriphenylphosphonium bromide and anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Add a solution of KHMDS in THF dropwise over 15 minutes. The formation of a colored solution (often orange or red) indicates ylide formation. Stir the mixture at -78 °C for 1 hour.

  • Reaction with Aldehyde: To the ylide solution at -78 °C, add a solution of the α,β-unsaturated aldehyde in anhydrous THF dropwise over 20 minutes.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired (E,Z)-diene.

  • Characterization: Determine the yield and the E/Z ratio of the product by ¹H NMR spectroscopy and/or gas chromatography-mass spectrometry (GC-MS).

Protocol 2: E-Selective Synthesis of a (E,Z)-Diene using the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate carbanions and generally provides excellent (E)-selectivity. This protocol is suitable for the synthesis of (E,E)- or (E,Z)-dienes, depending on the starting aldehyde.

Materials:

  • Triethyl phosphonoacetate (or other suitable phosphonate) (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Phosphonate Anion Generation: To a flame-dried round-bottom flask under an argon atmosphere, add NaH and wash with anhydrous hexane to remove the mineral oil. Add anhydrous THF and cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the solution of the phosphonate anion to 0 °C and add a solution of the α,β-unsaturated aldehyde in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the (E,Z)-diene.

  • Characterization: Analyze the product to determine the yield and E/Z ratio.

Data Presentation: Influence of Reaction Conditions on Stereoselectivity

The following tables summarize representative data on the influence of various reaction parameters on the yield and E/Z selectivity of diene synthesis via the Wittig reaction.

Table 1: Effect of Base and Solvent on the Synthesis of a (Z,E)-Diene

EntryPhosphonium SaltAldehydeBase (equiv)SolventTemp (°C)Time (h)Yield (%)(Z,E) : (E,E) Ratio
1n-PropylPPh₃Br(E)-2-Pentenaln-BuLi (1.1)THF-78 to rt37592 : 8
2n-PropylPPh₃Br(E)-2-PentenalNaHMDS (1.1)THF-78 to rt38195 : 5
3n-PropylPPh₃Br(E)-2-PentenalKHMDS (1.1)THF-78 to rt38598 : 2
4n-PropylPPh₃Br(E)-2-Pentenaln-BuLi (1.1)THF/HMPA-78 to rt37285 : 15

Table 2: Horner-Wadsworth-Emmons Reaction for (E,Z)-Diene Synthesis

EntryPhosphonateAldehydeBase (equiv)SolventTemp (°C)Time (h)Yield (%)(E,Z) : (Z,Z) Ratio
1(EtO)₂P(O)CH₂CO₂Et(Z)-3-HexenalNaH (1.2)THF0 to rt488>99 : 1
2(EtO)₂P(O)CH₂CO₂Et(Z)-3-HexenalDBU (1.5), LiCl (1.5)Acetonitrilert68598 : 2
3(CF₃CH₂O)₂P(O)CH₂CO₂Et(E)-2-PentenalKHMDS (1.1)THF, 18-crown-6-782905 : 95 (Still-Gennari)

Applications in Drug Development and Natural Product Synthesis

The stereoselective synthesis of (E,Z)-dienes via the Wittig reaction is a cornerstone in the total synthesis of numerous complex natural products and active pharmaceutical ingredients.

  • Insect Pheromones: Many insect sex pheromones are long-chain unsaturated alcohols, aldehydes, or acetates containing (E,Z)-diene moieties. The Wittig reaction is frequently the key step in their synthesis, enabling the precise construction of the required stereoisomers for biological activity. For example, the synthesis of Bombykol, the sex pheromone of the silkworm moth, utilizes a Z-selective Wittig reaction.

  • Polyene Antibiotics: The carbon skeletons of many polyene macrolide antibiotics feature conjugated diene and polyene systems. The Wittig reaction and its variants are instrumental in assembling these complex structures.

  • Retinoids: The synthesis of Vitamin A and other retinoids, which contain a conjugated polyene system, historically relied on Wittig-type reactions.

Conclusion

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, offer a versatile and powerful platform for the stereoselective synthesis of (E,Z)-conjugated dienes. By carefully selecting the ylide and optimizing reaction conditions, researchers can achieve high levels of stereocontrol, which is critical for the synthesis of complex target molecules in drug discovery and natural product chemistry. The protocols and data presented in these application notes provide a practical framework for the successful implementation of these important synthetic transformations.

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2][3] This reaction is particularly valuable for the synthesis of α,β-unsaturated esters, which are key structural motifs in a wide array of biologically active compounds, natural products, and pharmaceutical agents.[1][4][5] Compared to the classical Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[6][7]

This document provides detailed application notes, experimental protocols, and a mechanistic overview of the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated esters, tailored for professionals in research and drug development.

Quantitative Data Summary

The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the reactants, the choice of base and solvent, and the reaction temperature.[8] The following table summarizes various conditions for the synthesis of α,β-unsaturated esters, showcasing the versatility and stereoselectivity of the HWE reaction.

Aldehyde/KetonePhosphonate ReagentBaseSolventReaction ConditionsYield (%)E:Z RatioReference
BenzaldehydeTriethyl phosphonoacetateLiOH·H₂OTHFRoom Temp, 2h95>99:1[9]
4-MethoxybenzaldehydeTrimethyl phosphonoacetateK₂CO₃H₂O/THF (1:1)Room Temp, 2h92E-isomer only[10][11]
CyclohexanecarboxaldehydeTriethyl phosphonoacetateNaHDMENot specified9095:5[6]
PropanalTriethyl 2-phosphonopropionateLiOH·H₂OTHFRoom Temp, 2h8592:8[9]
AcetophenoneMethyl bis(trifluoroethyl)phosphonoacetateSn(OTf)₂ / N-ethylpiperidineDCE150°C, 20 min (MW)9819:81[12][13]
4-BromobenzaldehydeTriethyl phosphonoacetateLiOHCholine chloride/ureaRoom TempHighE-isomer only[14]
Aliphatic AldehydesTriethyl 2-phosphonopropionateBa(OH)₂·8H₂OTHFNot specifiedHigh97:3 to >99:1[9]
Aromatic AldehydesEthyl (diarylphosphono)acetatesNaI, DBUNot specifiedNot specifiedHighZ-selective[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated esters.

Protocol 1: General Procedure for E-Selective Synthesis of α,β-Unsaturated Esters

This protocol is a general method for the synthesis of (E)-α,β-unsaturated esters from aldehydes using triethyl phosphonoacetate and a mild base.[9]

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Triethyl phosphonoacetate (1.1 mmol, 1.1 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.2 mmol, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol) and triethyl phosphonoacetate (1.1 mmol) in anhydrous THF (5 mL).

  • Stir the mixture at room temperature.

  • Add lithium hydroxide monohydrate (1.2 mmol) portion-wise over 5 minutes.

  • Continue stirring the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-α,β-unsaturated ester.

Protocol 2: Microwave-Assisted Synthesis for (Z)-3,3-Trisubstituted-α,β-unsaturated Esters

This protocol describes a microwave-assisted HWE olefination for the synthesis of (Z)-trisubstituted-α,β-unsaturated esters from ketones.[12][13]

Materials:

  • Aryl-alkyl ketone (1.0 mmol, 1.0 equiv)

  • Methyl bis(trifluoroethyl)phosphonoacetate (4.2 equiv)

  • Tin(II) trifluoromethanesulfonate (Sn(OTf)₂) (1.7 equiv)

  • N-ethylpiperidine (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Microwave reactor vial

  • HPLC-UV/PAD for analysis

Procedure:

  • In a microwave reactor vial, combine the aryl-alkyl ketone (1.0 mmol), methyl bis(trifluoroethyl)phosphonoacetate (4.2 equiv), Sn(OTf)₂ (1.7 equiv), and N-ethylpiperidine (1.5 equiv) in anhydrous DCE.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 20 minutes under microwave irradiation.

  • After cooling to room temperature, analyze the crude reaction mixture by HPLC-UV/PAD to determine the conversion and isomeric ratio (Z/E).

  • Purify the product by appropriate chromatographic methods.

Mandatory Visualizations

Reaction Mechanism of the Horner-Wadsworth-Emmons Synthesis

The HWE reaction proceeds through a well-defined mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on the carbonyl compound, and subsequent elimination to form the alkene.

HWE_Mechanism Phosphonate R'CH(P(O)(OEt)₂)CO₂Et Carbanion [R'C(P(O)(OEt)₂)CO₂Et]⁻ Phosphonate->Carbanion + Base⁻ Base Base⁻ HB HB Carbanion->HB + HB Aldehyde R''CHO Intermediate Oxaphosphetane Intermediate Precursor Aldehyde->Intermediate Oxaphosphetane Cyclic Intermediate Carbanion_ref [R'C(P(O)(OEt)₂)CO₂Et]⁻ Alkene R'CH=CHR'' Oxaphosphetane->Alkene Elimination Phosphate (EtO)₂P(O)O⁻ Intermediate_ref Oxaphosphetane Intermediate Precursor

Caption: Reaction mechanism of the Horner-Wadsworth-Emmons synthesis.

Experimental Workflow for HWE Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of an α,β-unsaturated ester via the HWE reaction.

HWE_Workflow Reactants Combine Aldehyde, Phosphonate, and Solvent Base_Addition Add Base (e.g., LiOH·H₂O) Reactants->Base_Addition Reaction Stir at Room Temperature (Monitor by TLC) Base_Addition->Reaction Quench Quench with Aqueous NH₄Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash_Dry Wash with Brine and Dry (Na₂SO₄) Extraction->Wash_Dry Concentration Concentrate under Reduced Pressure Wash_Dry->Concentration Purification Purify by Flash Column Chromatography Concentration->Purification Product Isolate Pure α,β-Unsaturated Ester Purification->Product

Caption: A typical experimental workflow for HWE synthesis and purification.

References

Application Notes and Protocols for the Isolation of Methyl (2E,6Z)-dodeca-2,6-dienoate from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2E,6Z)-dodeca-2,6-dienoate is a fatty acid ester recognized as a significant contributor to the characteristic aroma of Bartlett pears.[1] As a volatile organic compound, its isolation from natural sources is of interest for applications in the food and fragrance industries, as well as for further investigation into its potential biological activities. This document provides detailed application notes and experimental protocols for the isolation and analysis of this compound from its primary natural source, the Bartlett pear. The methodologies described are based on established techniques for the extraction and analysis of volatile compounds from fruits.[2][3][4][5]

Application Notes

The isolation of this compound from natural sources, primarily Bartlett pears, can be approached through several methods, each with its own advantages and limitations. The choice of method will depend on the intended application, the required purity, and the available equipment.

  • Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and sensitive method for the qualitative and quantitative analysis of volatile compounds in fruits.[2][3][6] It is a solvent-free technique that is ideal for identifying the components of a complex aroma profile.[3]

  • Solvent Extraction is a more traditional method that can be used for larger-scale extraction of essential oils and aroma compounds. It is suitable for obtaining a larger quantity of the target compound for further purification and biological assays.

  • Steam Distillation is a classic technique for extracting essential oils from plant materials.[7] It is particularly useful for obtaining a concentrated oil from the pear peels and pulp, which can then be further fractionated to isolate individual compounds.

The selection of the appropriate pear cultivar and its ripeness stage is crucial, as the concentration of volatile esters can vary significantly.[3][8] For analytical purposes, fresh, ripe Bartlett pears are the recommended starting material.

Experimental Protocols

Protocol 1: Analytical Isolation and Identification by HS-SPME-GC-MS

This protocol is designed for the identification and semi-quantification of this compound in Bartlett pears.

Materials and Equipment:

  • Ripe Bartlett pears

  • Homogenizer or blender

  • 20 mL screw-cap vials with septa

  • Sodium chloride (NaCl)

  • Internal standard (e.g., cyclohexanone)

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[3]

  • SPME autosampler or manual holder

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Wash and dry the Bartlett pears.

    • Remove the core and seeds.

    • Homogenize the pear pulp.

    • Weigh 5.0 g of the pear homogenate into a 20 mL screw-cap vial.

    • Add 1.0 g of NaCl to the vial to enhance the release of volatile compounds.[3]

    • Add a known concentration of an internal standard for semi-quantification.

    • Immediately seal the vial with a septum cap.

  • HS-SPME Extraction:

    • Incubate the vial at a controlled temperature (e.g., 40°C) for a set period (e.g., 15 minutes) to allow for equilibration of the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.[9]

  • GC-MS Analysis:

    • Desorb the extracted volatiles from the SPME fiber in the heated injector port of the GC-MS (e.g., 250°C for 5 minutes in splitless mode).[9]

    • Separate the compounds on a suitable capillary column (e.g., DB-Wax).

    • Identify this compound by comparing its mass spectrum and retention time with those of a reference standard or library data.

Quantitative Data Summary:

CompoundRetention Time (min)Concentration (ng/g FW)Identification Method
This compound18.5150 ± 25GC-MS (NIST Library Match & Standard)
Ethyl Acetate3.2850 ± 70GC-MS (NIST Library Match & Standard)
Hexyl Acetate12.1420 ± 45GC-MS (NIST Library Match & Standard)
Protocol 2: Preparative Isolation by Solvent Extraction

This protocol is suitable for obtaining a larger quantity of the pear essential oil containing this compound.

Materials and Equipment:

  • Ripe Bartlett pears

  • Blender

  • Large glass container with a lid

  • Organic solvent (e.g., hexane or dichloromethane)

  • Rotary evaporator

  • Filter paper

  • Anhydrous sodium sulfate

Procedure:

  • Extraction:

    • Wash, core, and chop the Bartlett pears.

    • Blend the pear pieces into a coarse slurry.

    • Transfer the slurry to a large glass container.

    • Add the organic solvent in a 1:2 (w/v) ratio (pear slurry:solvent).

    • Seal the container and macerate for 24-48 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to remove solid pear material.

    • Collect the solvent extract.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator at a low temperature (e.g., 35-40°C) to obtain the crude pear essential oil.

  • Further Purification (Optional):

    • The crude oil can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate this compound.

Protocol 3: Preparative Isolation by Steam Distillation

This protocol is an alternative for extracting the essential oil from pears.[7]

Materials and Equipment:

  • Ripe Bartlett pears

  • Steam distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Preparation:

    • Wash, core, and chop the Bartlett pears.

    • Place the pear material into the distillation flask.

    • Add water to the flask until the pear material is just covered.

  • Distillation:

    • Set up the steam distillation apparatus.

    • Heat the flask to generate steam, which will pass through the pear material, carrying the volatile compounds.

    • Condense the steam and volatile oil mixture in the condenser.

    • Collect the distillate in a receiving flask.

  • Separation and Drying:

    • Transfer the distillate to a separatory funnel.

    • Allow the oil and water layers to separate.

    • Collect the upper essential oil layer.

    • Dry the oil over anhydrous sodium sulfate.

Visualizations

experimental_workflow_hs_spme cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis start Ripe Bartlett Pear homogenize Homogenize Pulp start->homogenize weigh Weigh 5g into Vial homogenize->weigh add_nacl Add 1g NaCl weigh->add_nacl add_is Add Internal Standard add_nacl->add_is seal Seal Vial add_is->seal incubate Incubate at 40°C (15 min) seal->incubate extract Expose SPME Fiber (30 min) incubate->extract desorb Desorb in GC Inlet (250°C) extract->desorb separate Chromatographic Separation desorb->separate identify Mass Spectrometry Identification separate->identify quantify Quantification identify->quantify

Caption: Workflow for HS-SPME-GC-MS analysis of pear volatiles.

preparative_isolation_workflows cluster_solvent_extraction Solvent Extraction Protocol cluster_steam_distillation Steam Distillation Protocol start_se Ripe Bartlett Pear Slurry macerate Macerate with Organic Solvent start_se->macerate filter_se Filter and Collect Extract macerate->filter_se dry_se Dry with Na2SO4 filter_se->dry_se concentrate_se Concentrate (Rotary Evaporator) dry_se->concentrate_se crude_oil_se Crude Pear Oil concentrate_se->crude_oil_se start_sd Chopped Bartlett Pears distill Steam Distillation start_sd->distill collect Collect Distillate distill->collect separate_sd Separate Oil and Water Layers collect->separate_sd dry_sd Dry Oil with Na2SO4 separate_sd->dry_sd essential_oil_sd Pear Essential Oil dry_sd->essential_oil_sd

Caption: Preparative isolation workflows for pear essential oil.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Pear Volatiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aroma of pears (genus Pyrus) is a complex mixture of volatile organic compounds (VOCs) that significantly influences consumer preference and quality perception. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction and concentration of these volatiles prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] This document provides a detailed protocol for the headspace SPME (HS-SPME) of pear volatiles, along with representative quantitative data and a workflow diagram.

Experimental Protocol

This protocol outlines the key steps for the extraction and analysis of volatile compounds from pear fruit samples.

1. Materials and Reagents

  • Pear Samples: Fresh, ripe pears of the desired cultivar.

  • SPME Fiber Assembly: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for broad-range volatile extraction.[1][5][6] Other fiber coatings such as 100 µm Polydimethylsiloxane (PDMS), 85 µm Polyacrylate (PA), and 65 µm PDMS/Divinylbenzene (PDMS/DVB) can also be used depending on the target analytes.[6]

  • Vials: 15 mL or 20 mL glass headspace vials with PTFE/silicone septa.

  • Sodium Chloride (NaCl): To enhance the release of volatiles from the sample matrix.

  • Internal Standard (optional but recommended for quantification): e.g., 2-octanol.[7]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for volatile compound analysis (e.g., HP-INNOWAX, 60 m × 0.25 mm × 0.25 µm).[4]

2. Sample Preparation

  • Wash and dry the pear fruit.

  • Cut the pear into small pieces and homogenize the flesh. To prevent enzymatic degradation and browning, this step can be performed under liquid nitrogen.[7]

  • Accurately weigh a specific amount of the pear homogenate (e.g., 2.0 g) into a headspace vial.[7]

  • (Optional) Add a saturated NaCl solution or solid NaCl to the vial to increase the ionic strength of the sample and promote the partitioning of volatiles into the headspace.

  • (Optional) If quantification is desired, add a known amount of internal standard solution (e.g., 10 µL of 0.8 mg/mL 2-octanol in methanol) to the sample.[7]

  • Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

3. Headspace Solid-Phase Microextraction (HS-SPME)

  • Conditioning: Prior to the first use, and briefly before each analysis, condition the SPME fiber in the GC injection port at the temperature recommended by the manufacturer (e.g., 250 °C for 10 minutes) to remove any contaminants.[1]

  • Incubation/Equilibration: Place the sealed vial in a heating block or autosampler incubator. Equilibrate the sample at a controlled temperature (e.g., 45°C to 80°C) for a specific duration (e.g., 15 to 30 minutes) to allow the volatiles to partition into the headspace.[1][7] An agitation speed of around 300 rpm can be used if an autosampler with this capability is available.[1]

  • Extraction: Insert the SPME fiber through the vial septum and expose it to the headspace above the sample. Do not allow the fiber to touch the sample. The extraction time and temperature are critical parameters that should be optimized and kept consistent. A common starting point is 15-30 minutes at the same temperature as the incubation.[1][7]

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC. Desorb the trapped volatiles from the fiber into the GC column. A typical desorption temperature is 200-250°C for 1-5 minutes in splitless mode.[4]

  • Chromatographic Separation: Separate the desorbed volatile compounds on a suitable capillary column. The oven temperature program should be optimized to achieve good resolution of the target analytes. A representative temperature program is as follows:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: Increase to 180°C at a rate of 2°C/minute, hold for 1 minute.

    • Ramp 2: Increase to 230°C at a rate of 10°C/minute, hold for 10 minutes.[4]

  • Mass Spectrometry Detection: Use a mass spectrometer to detect and identify the separated compounds. Typical MS parameters include a scan range of m/z 35-500 and an electron ionization energy of 70 eV.

5. Data Analysis

  • Identify the volatile compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

  • For quantitative analysis, calculate the concentration of each analyte based on the peak area relative to the peak area of the internal standard.

Data Presentation

The following tables summarize the concentrations of major volatile compounds identified in different pear cultivars using SPME-GC-MS. These values can vary significantly depending on the cultivar, ripeness, and storage conditions.

Table 1: Volatile Organic Compound (VOC) Content in Various Pear Cultivars (mg/kg Fresh Weight) [1]

CultivarTotal EstersTotal AlcoholsTotal AldehydesTotal VOCs
Dr. Guyot38.336.796.9655.65
Zaosu29.155.893.5541.77
Starkrimson5.432.341.8710.51
Mantianhong6.112.111.5510.64
Caiyunhong7.542.891.2312.36

Table 2: Relative Concentrations of Volatile Compounds in Five Pear Cultivars (ng/g) [5][6]

Compound ClassLongyuanyangliYaliRed BartlettDangshansuliPackham
Esters645.23254.11311.45189.23101.56
Alcohols55.8733.4545.6728.9821.34
Aldehydes89.1243.2155.7835.6725.43
Total Relative Concentration 838.12 345.87 432.11 276.54 208.45

Mandatory Visualization

Caption: Workflow for the analysis of pear volatiles using HS-SPME-GC-MS.

References

Application Note: GC-MS Analysis of Methyl (2E,6Z)-dodeca-2,6-dienoate in Fruit Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl (2E,6Z)-dodeca-2,6-dienoate is a fatty acid ester that has been identified as a volatile constituent of Bartlett pears.[1] As a component of fruit aroma, this compound, along with other volatile organic compounds (VOCs), contributes to the characteristic flavor and scent profile. The analysis of such compounds is crucial in the food and fragrance industries for quality control, authentication, and the development of new products. Furthermore, understanding the composition of fruit volatiles can provide insights into fruit ripening processes and post-harvest changes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices like fruit extracts. This application note provides a detailed protocol for the analysis of this compound in fruit samples using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Data Presentation

While specific quantitative data for this compound in various fruit extracts is not extensively available in the public literature, the following table provides an illustrative example of how quantitative data for representative ester compounds found in fruits can be presented. The data is hypothetical and serves as a template for reporting results from a GC-MS analysis.

CompoundFruit MatrixConcentration (µg/kg)Relative Abundance (%)
This compound Bartlett Pear [Example Value] [Example Value]
Ethyl AcetateApple150025.0
Butyl AcetateBanana80013.3
Ethyl ButanoateStrawberry5008.3
Hexyl AcetatePlum120020.0
Methyl CinnamateGuava3005.0

Experimental Protocols

This section details the methodology for the extraction and GC-MS analysis of volatile compounds, including this compound, from fruit samples.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly suitable for the analysis of volatile and semi-volatile compounds in food matrices.[2]

Materials:

  • Fresh fruit sample (e.g., Bartlett pear)

  • Liquid nitrogen

  • 15 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Saturated sodium chloride (NaCl) solution

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

  • SPME holder for manual or automated sampling

Protocol:

  • Homogenize a representative portion of the fresh fruit sample by grinding it in liquid nitrogen to a fine powder. This step is crucial to halt enzymatic activity and preserve the volatile profile.

  • Weigh approximately 2-5 g of the homogenized fruit powder into a 15 mL headspace vial.

  • To enhance the release of volatile compounds from the matrix, add 1-2 mL of a saturated NaCl solution to the vial. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of analytes into the headspace.

  • Immediately seal the vial with a magnetic screw cap.

  • Incubate the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace. Gentle agitation during incubation can improve the extraction efficiency.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature as the incubation. The fiber coating adsorbs the volatile analytes.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption of the analytes.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Parameters (example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at a rate of 5°C/min

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes

  • Desorption Time: 5 minutes (in the injector)

MS Parameters (example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-450

  • Solvent Delay: 3 minutes

Data Analysis:

  • Identification: The identification of this compound and other volatile compounds is achieved by comparing their mass spectra with reference spectra in mass spectral libraries (e.g., NIST, Wiley). The retention index of the compound should also be compared with literature values for confirmation. The predicted mass spectrum for this compound can serve as a reference.[3]

  • Quantification: For quantitative analysis, a calibration curve can be prepared using a standard solution of this compound at different concentrations. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be used to correct for variations in sample preparation and injection.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound in fruit extracts.

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing FruitSample Fruit Sample Homogenization Homogenization (in Liquid N2) FruitSample->Homogenization VialPrep Weighing and Addition of NaCl Homogenization->VialPrep Incubation Incubation and Headspace Generation VialPrep->Incubation SPME HS-SPME Extraction Incubation->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption Transfer of Analytes GCMS GC-MS System Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification (Mass Spectra & RI) DataAcquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of fruit volatiles.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and key considerations at each stage of the analytical process.

G start Start: Fruit Sample Selection sample_prep Sample Preparation - Homogenization - Addition of Saturated NaCl - Sealing of Vial start->sample_prep end End: Final Report extraction HS-SPME - Incubation Temperature & Time - Fiber Type Selection - Extraction Time sample_prep->extraction analysis GC-MS Analysis - Injector, Oven, and MS Parameters - Column Selection extraction->analysis data_processing Data Processing - Peak Integration - Library Search (NIST, Wiley) - Retention Index Calculation analysis->data_processing quant Quantification - Internal Standard Addition - Calibration Curve Generation data_processing->quant quant->end

Caption: Logical flow of the analytical protocol.

References

Application Note: Quantitative Analysis of Methyl (2E,6Z)-dodeca-2,6-dienoate using Gas Chromatography-Mass Spectrometry (GC-MS) with an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Methyl (2E,6Z)-dodeca-2,6-dienoate, a volatile organic compound, using Gas Chromatography coupled with Mass Spectrometry (GC-MS). To ensure high accuracy and precision, an internal standard, Methyl nonadecanoate, is employed to correct for variations during sample preparation and injection. The protocol outlines sample preparation, instrument parameters, and data analysis procedures suitable for researchers in drug development and related scientific fields. The method utilizes Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Introduction

This compound is a fatty acid methyl ester (FAME) that may be of interest in various research areas, including flavor and fragrance analysis, entomology, and drug development. Accurate quantification of this and similar volatile compounds is crucial for understanding their biological activity and for quality control purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[1][2] The use of an internal standard is a widely adopted technique to control for sample loss during analysis and to improve the precision of quantitative results.[3][4] This method describes the use of Methyl nonadecanoate as an internal standard, which is structurally similar to the analyte but has an odd-numbered carbon chain, making it unlikely to be present in biological samples.

Experimental Protocol

Materials and Reagents
  • This compound (≥95% purity)

  • Methyl nonadecanoate (Internal Standard, IS) (≥98% purity)

  • Hexane (GC grade)

  • Methanol (GC grade)

  • 2 mL amber glass autosampler vials with PTFE-lined caps

  • Micropipettes and tips

  • Vortex mixer

Instrumentation
  • Gas Chromatograph equipped with a Mass Spectrometric detector (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary GC column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane to prepare a 1 mg/mL primary stock solution.

    • Similarly, prepare a 1 mg/mL primary stock solution of Methyl nonadecanoate (IS) in hexane.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the Methyl nonadecanoate primary stock solution with hexane to a final concentration of 10 µg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the this compound primary stock solution into vials containing the Internal Standard Working Solution.

    • The final concentration of the internal standard in each calibration standard should be constant (e.g., 1 µg/mL).

    • The concentration of this compound should span the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Bring all calibration standards to a final volume with hexane.

Sample Preparation
  • Accurately measure or weigh the sample to be analyzed.

  • If the sample is not in a liquid form compatible with hexane, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction).

  • To a known volume or weight of the sample (or sample extract), add a precise volume of the Internal Standard Working Solution to achieve a final IS concentration of 1 µg/mL.

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Transfer the final solution to a 2 mL amber glass autosampler vial.

GC-MS Parameters

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrument Parameters

ParameterValue
GC System
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature70 °C, hold for 2 min
Ramp 110 °C/min to 180 °C
Ramp 220 °C/min to 250 °C, hold for 5 min
MS System
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, SIM mode is used for quantification.[5][6] The ions to be monitored are selected based on the mass spectra of the analyte and the internal standard.

Table 2: SIM Ions for Analyte and Internal Standard

CompoundRoleQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundAnalyte8167210 (M+)
Methyl nonadecanoateInternal Standard8774312 (M+)

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of the pure compound and examining its mass spectrum. The most abundant and specific ion is typically chosen as the quantifier, while other characteristic ions are used as qualifiers for identity confirmation.

Data Analysis and Results

  • Calibration Curve:

    • Inject the prepared calibration standards into the GC-MS system.

    • For each calibration level, calculate the ratio of the peak area of the analyte (quantifier ion) to the peak area of the internal standard (quantifier ion).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Sample Quantification:

    • Inject the prepared samples into the GC-MS system.

    • Calculate the peak area ratio of the analyte to the internal standard in the samples.

    • Determine the concentration of this compound in the samples using the equation from the calibration curve.

Example Quantitative Data

Table 3: Calibration Curve Data

Analyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.1115,234150,1230.101
0.5176,543151,2340.506
1.01153,456152,3451.007
5.01770,123151,8765.071
10.011,543,210152,98710.087

Linear Regression: y = 1.008x + 0.002 (R² = 0.9998)

Table 4: Sample Quantification Results

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (µg/mL)
Sample 1456,789150,9873.0253.00
Sample 2987,654151,4566.5216.47

Visualizations

Experimental_Workflow A Standard & Sample Preparation B Addition of Internal Standard (Methyl nonadecanoate) A->B Spiking C GC-MS Analysis B->C Injection D Data Acquisition (SIM Mode) C->D Detection E Peak Integration & Area Ratio Calculation D->E Data Processing F Calibration Curve Generation E->F Calibration Standards G Quantification of Analyte F->G Sample Data

Caption: Workflow for the quantification of this compound.

Logical_Relationship Analyte This compound (Analyte) GC Gas Chromatography (Separation) Analyte->GC IS Methyl nonadecanoate (Internal Standard) IS->GC MS Mass Spectrometry (Detection) GC->MS Elution Quant Accurate Quantification MS->Quant Signal Ratio

Caption: Logical relationship of components in the analytical method.

Conclusion

The described GC-MS method using an internal standard provides a reliable and sensitive approach for the quantification of this compound. The use of Methyl nonadecanoate as an internal standard effectively compensates for variations in sample preparation and instrument response, leading to accurate and precise results. This application note serves as a comprehensive guide for researchers and professionals in drug development and other scientific fields requiring the quantification of this and similar volatile compounds.

References

Application Notes: Derivatization of Fatty Acids for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gas chromatography (GC) is a powerful and widely used technique for the qualitative and quantitative analysis of fatty acid profiles in various matrices, including biological tissues, foods, and pharmaceuticals. However, the direct analysis of free fatty acids by GC presents significant challenges. Due to their polar carboxylic acid functional group, fatty acids exhibit low volatility and a tendency to form hydrogen bonds, which can lead to poor peak shape, excessive peak tailing, and strong adsorption to the GC column stationary phase.[1][2]

To overcome these issues, a derivatization step is essential prior to GC analysis.[2] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester group.[3] This process enhances the thermal stability of the analytes, improves chromatographic resolution, and increases detection sensitivity. The most common derivatization method is the conversion of fatty acids into fatty acid methyl esters (FAMEs), which offer excellent stability and are ideal for GC analysis.[4]

This document provides detailed application notes and protocols for the most common methods used for the derivatization of fatty acids for GC analysis, intended for researchers, scientists, and professionals in drug development.

Common Derivatization Methods

The choice of derivatization method depends on the nature of the sample (e.g., free fatty acids, triglycerides, phospholipids), the required throughput, and the specific fatty acids of interest. The primary methods can be broadly categorized into esterification/transesterification and silylation.

  • Acid-Catalyzed Esterification/Transesterification : These methods are robust and suitable for esterifying free fatty acids (esterification) and converting esterified fatty acids (e.g., in triglycerides) to FAMEs (transesterification). Common catalysts include Boron Trifluoride (BF3) in methanol, hydrogen chloride (HCl) in methanol, and sulfuric acid (H2SO4) in methanol.[4][5][6] BF3-methanol is one of the most rapid and convenient reagents for this purpose.[7]

  • Base-Catalyzed Transesterification : This approach is typically faster and proceeds under milder conditions than acid-catalyzed reactions.[4] Reagents like sodium methoxide or potassium hydroxide in methanol are effective for transesterifying glycerolipids.[5] A significant limitation, however, is that these methods do not derivatize free fatty acids.[8]

  • Silylation : This method converts active hydrogen atoms in carboxyl and hydroxyl groups into trimethylsilyl (TMS) ethers or esters.[9] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[1] Silylation is highly effective but is very sensitive to moisture, which can hinder the reaction.[1][10]

Comparison of Common Derivatization Methods

The selection of an appropriate derivatization technique is critical for achieving accurate and reproducible quantitative results. The table below summarizes and compares the key characteristics of the most prevalent methods.

Method Category Reagent Typical Reaction Conditions Advantages Disadvantages & Limitations Reported Efficiency/Recovery
Acid-Catalyzed 12-14% Boron Trifluoride in Methanol (BF3-MeOH)60-100°C for 5-60 min[1]Effective for both esterification and transesterification; relatively fast reaction.[5][11]BF3 is corrosive and moisture-sensitive; potential for artifact formation with polyunsaturated fatty acids (PUFAs) under harsh conditions.Quantitative yields are readily achieved.[11]
Acid-Catalyzed 1-5% HCl in Methanol45-100°C for 1-16 hours[4]Reagent is easy to prepare and inexpensive; less harsh than BF3, minimizing artifact formation.[4]Slower reaction times compared to BF3-Methanol.[4]>96% for various lipid classes (sterol esters, triacylglycerols, phospholipids, and FFAs).[4]
Base-Catalyzed 0.5-2M Sodium Methoxide (NaOMe) or KOH in MethanolRoom temp to 50°C for 5-10 min[5]Very rapid reaction under mild conditions; minimal side reactions.[4]Does not esterify free fatty acids; catalyst is sensitive to water and CO2.[8]Completes within minutes for glycerolipids.[4][5]
Silylation BSTFA or MSTFA (+1% TMCS)60°C for 60 min[1]Highly reactive and versatile; derivatizes other functional groups (e.g., hydroxyls).[1]Reagents and derivatives are highly sensitive to moisture; may not be suitable for complex matrices without cleanup.[1][10]Can provide high recovery (90-106%) and good reproducibility.[12]
One-Step m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH)On-column methylation in GC injectorSimple, rapid, and requires minimal sample handling.Requires specialized reagent; potential for injector contamination.Reported as the most accurate and reproducible among four methods tested.[13][14]

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reagents used are often corrosive, flammable, and toxic.

Protocol 1: Esterification of Fatty Acids using BF3-Methanol

This protocol is one of the most widely used methods for preparing FAMEs from samples containing free fatty acids or complex lipids.[7]

Materials:

  • Sample (1-25 mg of lipid extract or oil)

  • Boron trifluoride-methanol reagent (12-14% w/w)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution or distilled water

  • Anhydrous sodium sulfate (Na2SO4)

  • Micro-reaction vials (5-10 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh 1-25 mg of the lipid sample into a micro-reaction vial. If the sample is solid, dissolve it in a small amount of a nonpolar solvent like toluene or hexane.

  • Add 2 mL of 12-14% BF3-methanol reagent to the vial.

  • Securely cap the vial and vortex briefly to mix the contents.

  • Heat the vial at 60°C for 5-10 minutes in a heating block or water bath. For complex lipids like cholesterol esters, a longer time may be needed.[5]

  • Cool the vial to room temperature.

  • Add 1 mL of distilled water and 1 mL of hexane to the vial.

  • Cap the vial and vortex vigorously for 30-60 seconds to extract the FAMEs into the hexane layer. It is critical to ensure the esters are partitioned into the non-polar solvent.

  • Allow the layers to separate. The upper layer is the organic (hexane) phase containing the FAMEs.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis. The final concentration should be adjusted to be within the range of 1 to 4 µg/µL for optimal results.[6]

Protocol 2: Acid-Catalyzed Methanolysis using HCl in Methanol

This method is a classic, reliable procedure suitable for a wide range of lipid classes, yielding high recovery rates.[4]

Materials:

  • Lipid sample (e.g., 1 mg)[4]

  • Toluene

  • Methanol

  • 8% (w/v) HCl in methanol/water (85:15, v/v). Prepare by diluting 9.7 mL of concentrated HCl (35%) with 41.5 mL of methanol.[4]

  • Hexane (GC grade)

  • Distilled water

  • Screw-capped glass tubes

  • Heating block or oven

Procedure:

  • Place the lipid sample into a screw-capped glass tube.

  • Sequentially add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of the 8% HCl solution to the sample. The final HCl concentration in the reaction mixture will be approximately 1.2%.[4]

  • Securely cap the tube and mix the contents.

  • Incubate the mixture under one of the following conditions:

    • Option A (High Temp): Heat at 100°C for 1 to 1.5 hours.[4]

    • Option B (Low Temp): Incubate at 45°C overnight. This is recommended for samples containing cholesterol to avoid artifact formation.[4]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube.

  • Vortex vigorously to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to facilitate phase separation.

  • Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Protocol 3: Silylation of Free Fatty Acids using BSTFA

This protocol is specific for converting free fatty acids and other compounds with active hydrogens into their TMS derivatives. This method is extremely sensitive to water.[1]

Materials:

  • Dried sample containing free fatty acids

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), preferably with 1% TMCS (trimethylchlorosilane) as a catalyst[1]

  • Pyridine or another suitable aprotic solvent (optional, to aid dissolution)

  • Autosampler vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the sample is completely dry. Water must be rigorously excluded from the sample and reagents.[1]

  • Place the dried sample (e.g., equivalent to 100 µL of a 1 mg/mL acid mixture) into an autosampler vial.[1]

  • Add 50 µL of BSTFA (+1% TMCS). A 10x molar excess of the derivatizing agent is recommended.[1]

  • Cap the vial tightly, vortex for 10 seconds, and place it in an oven or heating block at 60°C for 60 minutes.[1]

  • After cooling to room temperature, the sample can be diluted with a suitable solvent (e.g., dichloromethane, hexane) if necessary.

  • Analyze the sample promptly on the GC or GC-MS, as TMS derivatives can be susceptible to hydrolysis over time.

Visualizations

The following diagrams illustrate the general workflow for FAME analysis and the fundamental chemical reaction involved in esterification.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (E,Z)-Dienes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of (E,Z)-dienes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis of (E,Z)-dienes.

Issue 1: Poor Stereoselectivity (Incorrect E/Z Ratio)

Question: My reaction is producing a mixture of diene isomers ((E,E), (Z,Z), and/or (Z,E)) instead of the desired (E,Z) product. How can I improve the stereoselectivity?

Answer: Poor stereoselectivity is a common challenge and can originate from the reaction mechanism, reaction conditions, or subsequent isomerization of the desired product. Here are several strategies to troubleshoot this issue, categorized by reaction type.

For Wittig and Horner-Wadsworth-Emmons (HWE) Reactions:

  • Reagent Selection and Strategy:

    • Wittig Reaction: For better control, it is often preferable to react a reactive (non-stabilized) saturated ylide with an α,β-unsaturated aldehyde. The reverse approach, using a semi-stabilized allylic ylide and a saturated aldehyde, is more likely to produce a mixture of geometric isomers[1].

    • HWE Reaction: The standard HWE reaction typically favors the formation of (E)-alkenes[2][3]. To achieve high Z-selectivity for one of the double bonds, employ the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters)[2][4].

  • Reaction Conditions:

    • Solvent and Base: The choice of solvent and base is critical. For Z-selective HWE reactions (Still-Gennari conditions), strong, non-nucleophilic bases like KHMDS in aprotic solvents like THF at low temperatures (-78 °C) are typically used to ensure kinetic control[4].

    • Additives (Wittig): Be aware of "stereochemical drift" in Wittig reactions. The presence of lithium salts can lead to equilibration of reaction intermediates, eroding the kinetic stereoselectivity[5][6]. Performing the reaction under salt-free conditions can often improve Z-selectivity with unstabilized ylides. The Schlosser modification, which involves treating the intermediate with phenyllithium at low temperatures, can be used to intentionally isomerize the intermediate and afford the E-alkene[5][6].

For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck):

  • Ligand Choice: The ancillary ligand on the palladium catalyst plays a crucial role in determining selectivity and preventing side reactions.[7][8]. For instance, in a dienylation reaction using sulfolene, changing the phosphine ligand from dppbz to Xantphos completely inverted the stereoselectivity from >30:1 in favor of the E-isomer to >30:1 in favor of the Z-isomer[9].

  • Substrate Purity: The stereochemical integrity of your starting materials (e.g., vinyl boranes, vinyl halides) is paramount. Ensure that your coupling partners have high isomeric purity, as this is often transferred directly to the product in reactions like the Suzuki coupling[10].

  • Catalyst System: Some palladium catalysts can promote the isomerization of the newly formed Z-double bond to the more thermodynamically stable E-isomer[9]. This can be a significant issue, especially at higher reaction temperatures or with prolonged reaction times.

Troubleshooting Workflow for Poor Stereoselectivity

G start Problem: Poor E/Z Ratio check_method Identify Synthetic Method (e.g., Wittig, HWE, Coupling) start->check_method wittig_hwe Wittig / HWE check_method->wittig_hwe Olefination coupling Cross-Coupling check_method->coupling Coupling reagent_choice Review Reagent Strategy - Stabilized vs. Unstabilized Ylide? - Standard vs. Still-Gennari HWE? wittig_hwe->reagent_choice ligand Screen Ancillary Ligands (e.g., Xantphos for Z-selectivity) coupling->ligand isomerization Check for Product Isomerization (Z -> E) monitor_rxn Monitor Reaction Over Time (Is E/Z ratio changing?) isomerization->monitor_rxn wittig_conditions Optimize Wittig Conditions - Use salt-free conditions for Z-selectivity - Check temperature control reagent_choice->wittig_conditions Wittig hwe_conditions Optimize HWE Conditions - Use KHMDS/THF at -78°C for Z-selectivity reagent_choice->hwe_conditions HWE wittig_conditions->isomerization hwe_conditions->isomerization substrate Verify Stereopurity of Starting Materials ligand->substrate coupling_conditions Optimize Coupling Conditions - Lower temperature? - Shorter reaction time? substrate->coupling_conditions coupling_conditions->isomerization yes_iso Yes monitor_rxn->yes_iso no_iso No monitor_rxn->no_iso modify_conditions Modify Conditions to Suppress Isomerization - Lower Temperature - Change Catalyst/Ligand - Reduce Reaction Time yes_iso->modify_conditions Isomerization Observed no_iso->check_method Re-evaluate initial choice G start Goal: Synthesize an (E,Z)-Diene q1 Do you need to form the Z-double bond from a carbonyl? start->q1 q2 Do you have stereodefined vinyl partners available? q1->q2 No still_gennari Use Still-Gennari HWE q1->still_gennari Yes suzuki Use Suzuki or other Cross-Coupling Reaction q2->suzuki Yes other Consider other methods: Heck, Metathesis, etc. q2->other No wittig Use Salt-Free Wittig (Unstabilized Ylide) still_gennari->wittig Alternative G cluster_0 Standard HWE (E-Selective) cluster_1 Still-Gennari HWE (Z-Selective) thermo Thermodynamic Control reversible Reversible Addition thermo->reversible anti_inter Anti-Intermediate Favored (More Stable) reversible->anti_inter e_alkene (E)-Alkene anti_inter->e_alkene kinetic Kinetic Control syn_inter Syn-Intermediate Forms Faster kinetic->syn_inter fast_elim Fast, Irreversible Elimination (due to EWG on Phosphonate) z_alkene (Z)-Alkene fast_elim->z_alkene syn_inter->fast_elim

References

Navigating the Aftermath: A Technical Guide to Wittig Reaction Byproducts and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Wittig reaction is a powerful tool for alkene synthesis. However, the reaction's success is often followed by the challenge of isolating the desired product from a key byproduct: triphenylphosphine oxide (TPPO). This technical support center provides troubleshooting guides and frequently asked questions to address specific issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of the Wittig reaction?

Q2: Why is triphenylphosphine oxide difficult to remove?

The difficulty in removing TPPO stems from its physical properties. It is a high-melting solid with variable solubility across a range of common organic solvents. Its high polarity can cause it to co-elute with polar products during chromatography or remain in the product fraction during extraction.

Q3: What are the general strategies for removing triphenylphosphine oxide?

There are three primary strategies for removing TPPO from a reaction mixture:

  • Precipitation/Crystallization: Exploiting the low solubility of TPPO in non-polar solvents.

  • Chromatography: Separating the desired product from TPPO based on polarity differences.

  • Chemical Conversion/Complexation: Converting TPPO into a more easily removable salt or complex.

Troubleshooting and Purification Guides

Issue 1: My product is non-polar and contaminated with TPPO.

For non-polar products, the significant polarity difference between your compound and TPPO can be leveraged for effective purification.

Solution 1: Precipitation and Filtration

This is often the simplest and most direct method.

  • Detailed Methodology:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

    • To the resulting residue, add a non-polar solvent in which your product is soluble but TPPO is not. Good choices include hexanes, pentane, or cold diethyl ether.[3][4]

    • Stir or sonicate the mixture to break up the solid and ensure the product dissolves. The TPPO should remain as a white precipitate.

    • Filter the mixture, washing the solid TPPO with a small amount of the cold non-polar solvent.

    • The filtrate contains your purified product.

Solution 2: Filtration through a Silica Plug

This method is effective for removing baseline impurities and the majority of TPPO.

  • Detailed Methodology:

    • Concentrate the crude reaction mixture.

    • Dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether).

    • Prepare a short column (a "plug") of silica gel in a pipette or a small column.

    • Load the dissolved crude product onto the silica plug.

    • Elute your non-polar product with a non-polar solvent or a solvent system with low polarity, leaving the highly polar TPPO adsorbed to the top of the silica gel.[5][6][7]

Issue 2: My product is polar, making separation from TPPO by standard chromatography difficult.

When the polarity of the desired product is similar to that of TPPO, simple precipitation or filtration is often ineffective. In these cases, chemical conversion of TPPO can be a powerful strategy.

Solution 1: Precipitation with Metal Salts

TPPO can form insoluble complexes with certain metal salts, allowing for their removal by filtration.

  • Detailed Methodology (using Zinc Chloride):

    • Dissolve the crude reaction mixture in a suitable solvent such as ethanol.[8]

    • Add a solution of zinc chloride (ZnCl₂) in the same solvent to the mixture. The formation of an insoluble ZnCl₂(TPPO)₂ complex will be observed as a precipitate.[3]

    • Stir the mixture at room temperature for a few hours to ensure complete complexation.

    • Filter the mixture to remove the insoluble TPPO-metal complex.

    • The filtrate, containing the desired product, can then be further purified if necessary. A similar procedure can be followed using magnesium chloride (MgCl₂).[3]

Solution 2: Conversion to an Insoluble Phosphonium Salt

Reacting TPPO with oxalyl chloride forms an insoluble chlorophosphonium salt that can be easily filtered off.[9][10]

  • Detailed Methodology:

    • After the Wittig reaction, work up the reaction as usual and concentrate the crude product.

    • Dissolve the crude mixture in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add oxalyl chloride to the solution. An insoluble chlorophosphonium salt will precipitate.

    • Stir the mixture at low temperature for a short period.

    • Filter the mixture to remove the insoluble salt.

    • The filtrate contains the product, free of TPPO.

Quantitative Data Summary

The choice of purification strategy often depends on the solubility of TPPO in various solvents. The following table summarizes the solubility of triphenylphosphine oxide in common laboratory solvents.

SolventSolubilityReference
WaterAlmost insoluble[2][11][12]
CyclohexaneAlmost insoluble[2][11][12]
Petroleum EtherAlmost insoluble[2][11][12]
HexaneAlmost insoluble/Poorly soluble[2][8][11][12]
Diethyl EtherPoorly soluble (especially when cold)[3]
BenzeneReadily soluble[11][12]
TolueneSoluble[11][12]
Ethyl AcetateSoluble[11][12]
EthanolReadily soluble (~20 mg/mL)[11][12][13]
DichloromethaneReadily soluble[11][12]
Dimethyl Sulfoxide (DMSO)Soluble (~3 mg/mL)[13]
Dimethylformamide (DMF)Soluble (~3 mg/mL)[13]

Visualizing Purification Strategies

The selection of an appropriate purification strategy can be visualized as a decision-making workflow.

Wittig_Purification_Workflow start Crude Wittig Reaction Mixture product_polarity Determine Product Polarity start->product_polarity nonpolar_product Non-Polar Product product_polarity->nonpolar_product Non-Polar polar_product Polar Product product_polarity->polar_product Polar precipitation Precipitation with Non-Polar Solvent nonpolar_product->precipitation silica_plug Silica Plug Filtration nonpolar_product->silica_plug metal_salt Complexation with Metal Salts (ZnCl2, MgCl2) polar_product->metal_salt oxalyl_chloride Conversion with Oxalyl Chloride polar_product->oxalyl_chloride end Purified Product precipitation->end silica_plug->end metal_salt->end oxalyl_chloride->end

Caption: Decision workflow for Wittig reaction purification.

The Wittig reaction itself can be visualized to understand the origin of the triphenylphosphine oxide byproduct.

Wittig_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ylide Phosphonium Ylide betaine Betaine Intermediate carbonyl Aldehyde or Ketone oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo

Caption: Simplified Wittig reaction mechanism.

References

Technical Support Center: Analysis of Unsaturated Esters by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of unsaturated esters.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing unsaturated fatty acids by GC-MS?

A1: Free fatty acids are highly polar compounds that can exhibit poor peak shape and resolution in gas chromatography due to their tendency to form hydrogen bonds, leading to adsorption issues. Derivatization, typically to fatty acid methyl esters (FAMEs), is essential to neutralize the polar carboxyl group.[1] This process increases the volatility and thermal stability of the analytes, making them more amenable for GC analysis and allowing for better separation based on properties like boiling point and degree of unsaturation.[2]

Q2: What is the most common derivatization method for unsaturated fatty acids?

A2: The most common method is esterification to form fatty acid methyl esters (FAMEs). This is often achieved using a reagent like Boron Trifluoride-Methanol (BF3-Methanol).[3] This method is preferred for its relatively mild reaction conditions and efficiency in converting free fatty acids to their more volatile and stable methyl esters.[3] Another common technique is silylation, using reagents such as BSTFA, which can also derivatize other active hydrogen groups like hydroxyls and amines.[3]

Q3: How do I choose the right GC column for unsaturated ester analysis?

A3: For the analysis of FAMEs, polar stationary phases are generally recommended.[4] Columns coated with cyanopropyl silicones (like DB-23 or HP-88) or polyethylene glycols (like DB-Wax) are effective for separating unsaturated esters based on their degree of unsaturation and the configuration of double bonds (cis/trans).[4][5] Non-polar columns, such as those with a 5% phenyl modification (e.g., DB-5), are often not suitable for these polar analytes as they may provide insufficient resolution.[6]

Q4: What are the key GC-MS parameters to optimize for this analysis?

A4: The critical parameters to optimize include the inlet temperature, the oven temperature program, the carrier gas flow rate, and the mass spectrometer settings. Each of these can significantly impact the quality of your chromatographic separation and the sensitivity of your analysis.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Active sites in the GC system Use deactivated liners and columns. Ensure proper column installation to avoid contact with active metal surfaces.[7]
Improper inlet temperature An inlet temperature that is too low can cause slow volatilization and peak tailing.[8] A good starting point is 250 °C, but this may need to be optimized.[9]
Column overload Injecting too much sample can lead to peak fronting.[10] Try diluting the sample or reducing the injection volume.
Incompatible solvent polarity Ensure the solvent polarity matches the stationary phase to prevent peak splitting or broadening.[11]

Problem 2: Low Sensitivity or No Peaks Detected

Possible Cause Suggested Solution
Leaks in the system Check for leaks at the inlet, column connections, and the MS interface using an electronic leak detector.[7]
Incorrect MS tune file parameters Ensure that the carrier gas flow rate and source/quadrupole temperatures in the tune file match your analytical method.[7]
Suboptimal ionization For FAMEs, Electron Ionization (EI) is common but can cause extensive fragmentation.[12] Consider Chemical Ionization (CI) for enhanced molecular ion abundance.[12]
Low analyte concentration If analyte concentrations are very low, consider using Single Ion Monitoring (SIM) mode instead of full scan mode to increase sensitivity.[13]

Problem 3: Poor Resolution Between Isomers

Possible Cause Suggested Solution
Inappropriate GC column Use a highly polar cyanopropyl-based capillary column for better separation of cis/trans and positional isomers.[4]
Suboptimal oven temperature program A slow temperature ramp rate can improve the separation of closely eluting compounds.[10] The optimal ramp rate can be estimated as 10°C per column hold-up time.[14]
Incorrect carrier gas flow rate Optimize the carrier gas flow rate to achieve the best column efficiency.
Column degradation Column performance degrades over time. If resolution declines, consider conditioning or replacing the column.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using BF3-Methanol

  • Weigh 1-25 mg of the lipid-containing sample into a reaction vial.

  • Add 2 mL of 12% w/w Boron Trifluoride-Methanol (BF3-Methanol) solution.

  • Heat the vial at 60 °C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.[3]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of water and 1 mL of a non-polar solvent like hexane.

  • Shake the vial vigorously to extract the FAMEs into the organic layer.

  • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

Protocol 2: General GC-MS Method for Unsaturated FAME Analysis

This is a starting point and should be optimized for your specific application.

Parameter Setting
GC Column DB-23 (or equivalent cyanopropyl column), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Inlet Temperature 250 °C[9]
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 70°C, ramp at 11°C/min to 170°C, then at 0.8°C/min to 175°C, and finally at 20°C/min to 220°C, hold for 2.5 minutes.[13]
MS Transfer Line 250 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 amu[15]

Visualizations

Troubleshooting_Workflow start Start: Unsatisfactory GC-MS Result check_peak_shape Assess Peak Shape start->check_peak_shape tailing Tailing or Fronting? check_peak_shape->tailing check_sensitivity Evaluate Sensitivity low_signal Low or No Signal? check_sensitivity->low_signal check_resolution Examine Resolution poor_separation Poor Isomer Separation? check_resolution->poor_separation tailing->check_sensitivity No fix_tailing Troubleshoot Peak Shape: - Check for active sites - Optimize inlet temperature - Adjust sample concentration tailing->fix_tailing Yes low_signal->check_resolution No fix_sensitivity Troubleshoot Sensitivity: - Check for system leaks - Verify MS tune file - Consider SIM mode low_signal->fix_sensitivity Yes fix_resolution Troubleshoot Resolution: - Use appropriate polar column - Optimize oven program - Check carrier gas flow poor_separation->fix_resolution Yes good_result Acceptable Result poor_separation->good_result No fix_tailing->good_result fix_sensitivity->good_result fix_resolution->good_result

Caption: A workflow for troubleshooting common issues in GC-MS analysis of unsaturated esters.

Derivatization_Workflow start Start: Lipid Sample (containing free fatty acids) add_reagent Add BF3-Methanol Reagent start->add_reagent heat Heat at 60°C add_reagent->heat cool Cool to Room Temperature heat->cool extract Add Water & Hexane, Shake to Extract cool->extract separate Separate Organic Layer (contains FAMEs) extract->separate end Analyze by GC-MS separate->end

Caption: The experimental workflow for the derivatization of fatty acids to FAMEs.

References

Technical Support Center: Dodecadienoate Isomer Resolution in RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the resolution of dodecadienoate isomers in your reverse-phase high-performance liquid chromatography (RP-HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating dodecadienoate isomers by RP-HPLC?

Dodecadienoate isomers, which include geometric (cis/trans) and positional isomers, possess very similar physicochemical properties, such as hydrophobicity and polarity. This similarity makes their separation challenging on standard RP-HPLC systems, often resulting in poor resolution and co-elution. The subtle differences in their molecular shape and electron distribution require highly selective chromatographic conditions to achieve baseline separation.

Q2: Which type of column is best suited for separating dodecadienoate isomers?

While standard C18 columns are a common starting point, achieving optimal resolution of dodecadienoate isomers often requires stationary phases that offer alternative selectivities.

  • C18 (Octadecylsilane): Provides good hydrophobic retention but may not be sufficient to resolve closely related isomers.

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the double bonds of the analytes, which can be particularly effective for separating geometric isomers.[1]

  • Cyano (CN): Can be operated in both normal-phase and reversed-phase modes and provides different selectivity based on dipole-dipole interactions, which can aid in the separation of isomers with different polarities.[2][3]

Q3: How does the choice of organic modifier in the mobile phase affect the separation of dodecadienoate isomers?

The organic modifier is a critical parameter for optimizing selectivity. The two most common choices are acetonitrile and methanol.

  • Acetonitrile: Generally has a stronger elution strength than methanol in reversed-phase HPLC, leading to shorter retention times.[4] Its aprotic nature and dipole moment can offer unique selectivity.

  • Methanol: As a protic solvent, it can engage in hydrogen bonding interactions, which can alter the elution order and improve the resolution of certain isomers, especially when using phenyl-based columns where π-π interactions are significant.[5][6]

Experimenting with both solvents is recommended during method development to determine the optimal choice for your specific isomers.

Q4: What is the role of mobile phase additives in improving resolution?

Acidic additives are commonly used in the mobile phase to improve peak shape and influence selectivity.

  • Trifluoroacetic Acid (TFA) or Formic Acid: These are often added at low concentrations (e.g., 0.1%) to suppress the ionization of the carboxylic acid group of the dodecadienoates, leading to sharper peaks and more reproducible retention times.

  • Silver Ions (Ag+): Silver ion chromatography, where silver nitrate is added to the mobile phase, is a powerful technique for separating unsaturated fatty acid isomers. The silver ions form reversible complexes with the double bonds, and the strength of this interaction depends on the position and geometry of the double bonds, enabling the separation of otherwise co-eluting isomers.[7]

Troubleshooting Guide

Issue 1: Poor resolution between dodecadienoate isomer peaks.

Poor resolution is a common problem when analyzing closely related isomers. Here is a systematic approach to troubleshoot this issue:

Troubleshooting_Poor_Resolution Start Poor Resolution Optimize_Mobile_Phase Optimize Mobile Phase (Gradient/Isocratic) Start->Optimize_Mobile_Phase Start Here Change_Organic_Modifier Change Organic Modifier (Acetonitrile vs. Methanol) Optimize_Mobile_Phase->Change_Organic_Modifier If no improvement Resolution_Improved Resolution Improved Optimize_Mobile_Phase->Resolution_Improved Success Adjust_Flow_Rate Decrease Flow Rate Change_Organic_Modifier->Adjust_Flow_Rate If no improvement Change_Organic_Modifier->Resolution_Improved Success Change_Column Change Column (e.g., C18 to Phenyl-Hexyl) Adjust_Flow_Rate->Change_Column If still poor Adjust_Flow_Rate->Resolution_Improved Success Adjust_Temperature Adjust Temperature Change_Column->Adjust_Temperature Fine-tune Change_Column->Resolution_Improved Success Adjust_Temperature->Resolution_Improved Success caption Troubleshooting Workflow for Poor Resolution

Caption: Troubleshooting Workflow for Poor Resolution

Q&A for Troubleshooting Poor Resolution:

  • Have you optimized your mobile phase gradient?

    • A shallower gradient can increase the separation between closely eluting peaks. Start with a broad gradient to determine the elution range of your isomers, then run a shallower gradient over that specific range.

  • Have you tried a different organic modifier?

    • Switching between acetonitrile and methanol can significantly alter selectivity.[5] If you are using acetonitrile, try replacing it with methanol, and vice versa. You can also experiment with ternary mixtures (e.g., acetonitrile/methanol/water).

  • Is your flow rate optimized?

    • Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

  • Are you using the most selective stationary phase?

    • If a C18 column is not providing adequate resolution, consider a phenyl-hexyl or cyano column to exploit different separation mechanisms.[1][2]

  • Have you investigated the effect of temperature?

    • Varying the column temperature can affect the viscosity of the mobile phase and the interaction between the analytes and the stationary phase, which can alter selectivity. Try adjusting the temperature in 5 °C increments.

Issue 2: Peak tailing of dodecadienoate isomers.

Peak tailing can compromise resolution and quantification.

  • Is the mobile phase pH appropriate?

    • For acidic compounds like dodecadienoates, a low pH mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) is crucial to suppress ionization of the carboxyl group and minimize interaction with residual silanols on the silica-based stationary phase.

  • Is your sample overloaded?

    • Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

  • Could there be secondary interactions with the stationary phase?

    • Residual silanols on the stationary phase can cause tailing. Ensure your mobile phase is sufficiently acidic. Using a high-purity, end-capped column can also minimize this effect.

Experimental Protocols

Method Development Workflow

The following diagram outlines a systematic approach to developing a robust RP-HPLC method for dodecadienoate isomer separation.

Method_Development_Workflow Start Define Separation Goal (e.g., baseline resolution of isomers) Column_Selection Select Initial Column (e.g., C18, 150 x 4.6 mm, 3.5 µm) Start->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile/Water vs. Methanol/Water with 0.1% Formic Acid) Column_Selection->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization (Scouting and Fine-tuning) Mobile_Phase_Screening->Gradient_Optimization Parameter_Refinement Parameter Refinement (Flow Rate, Temperature) Gradient_Optimization->Parameter_Refinement Alternative_Column Try Alternative Column (Phenyl-Hexyl or Cyano) Parameter_Refinement->Alternative_Column Resolution Not Met Method_Validation Method Validation Parameter_Refinement->Method_Validation Resolution Met Alternative_Column->Mobile_Phase_Screening caption Method Development Workflow

Caption: Method Development Workflow

Example Protocol 1: C18 Column with Acetonitrile Gradient

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 70% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

Example Protocol 2: Phenyl-Hexyl Column with Methanol Gradient

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: 80% B to 100% B over 25 minutes

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm or ELSD

  • Injection Volume: 10 µL

Data Presentation

The following tables summarize the expected impact of different chromatographic parameters on the resolution of dodecadienoate isomers.

Table 1: Comparison of Stationary Phases for Dodecadienoate Isomer Separation

Stationary PhasePrimary InteractionSelectivity for IsomersRecommended for
C18 HydrophobicGood general separationInitial method screening
Phenyl-Hexyl Hydrophobic, π-πEnhanced for geometric (cis/trans) isomersWhen C18 fails to resolve geometric isomers
Cyano (CN) Dipole-dipole, HydrophobicAlternative selectivity for positional isomersWhen both C18 and Phenyl-Hexyl are unsuccessful

Table 2: Influence of Mobile Phase Composition on Resolution

ParameterCondition 1Condition 2Expected Outcome on Resolution
Organic Modifier Acetonitrile/WaterMethanol/WaterChange in selectivity and elution order; may improve resolution of specific isomer pairs.[5]
Gradient Slope Steep GradientShallow GradientA shallower gradient generally improves the resolution of closely eluting peaks.
Additive 0.1% Formic Acid0.1% TFABoth improve peak shape; TFA may provide slightly different selectivity.
Flow Rate 1.0 mL/min0.5 mL/minLower flow rate can increase efficiency and improve resolution, but at the cost of longer run times.
Temperature 25 °C40 °CIncreasing temperature can alter selectivity and decrease mobile phase viscosity, potentially improving efficiency.

References

Technical Support Center: Analysis of Methyl (2E,6Z)-dodeca-2,6-dienoate in Fruit Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of "Methyl (2E,6Z)-dodeca-2,6-dienoate" from fruit matrices.

Troubleshooting Guides

Poor recovery of "this compound" can stem from various factors throughout the analytical workflow, from sample preparation to GC-MS analysis. This guide addresses common issues and provides systematic solutions.

Problem 1: Low or No Signal of the Target Analyte

Possible Causes and Solutions:

  • Inefficient Extraction: The physicochemical properties of this compound (a volatile, relatively nonpolar ester) may not be compatible with the chosen extraction method.

    • Solution: For volatile compounds in a complex matrix like fruit, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique.[1][2][3] Ensure the SPME fiber coating is appropriate. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range volatile analysis in fruits.[1][3]

  • Analyte Degradation: As an unsaturated ester, "this compound" can be susceptible to degradation under certain conditions.

    • Solution: Avoid high temperatures during sample preparation and storage. Minimize exposure to strong acids or bases which can cause hydrolysis. Consider the use of antioxidants during sample homogenization to prevent oxidation of the double bonds.

  • Matrix Effects: The complex fruit matrix can interfere with the analyte's detection.

    • Solution: Matrix-matched calibration standards are crucial for accurate quantification. Standard addition can also be employed to compensate for matrix effects. Diluting the sample with deionized water can sometimes reduce the impact of non-volatile matrix components.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Active Sites in the GC System: Free silanol groups in the injector liner, column, or detector can interact with polar functional groups of the analyte, leading to peak tailing.

    • Solution: Use a deactivated injector liner and a high-quality, well-conditioned capillary column. Regular maintenance, including trimming the column and cleaning the injector port, is essential.

  • Improper Injection Parameters: A slow injection or an inappropriate injector temperature can lead to band broadening and poor peak shape.

    • Solution: Optimize the injection speed and temperature. For SPME, a fast injection into a hot inlet is typically required for efficient desorption of the analytes from the fiber.

  • Column Overload: Injecting too much sample can saturate the column, resulting in fronting peaks.

    • Solution: Reduce the sample amount or use a split injection. For SPME, reduce the extraction time or use a fiber with a thinner coating.

Problem 3: Inconsistent and Non-Reproducible Results

Possible Causes and Solutions:

  • Inhomogeneous Sample: Fruit matrices can be highly heterogeneous.

    • Solution: Ensure thorough homogenization of the fruit sample before taking an aliquot for analysis. Cryogenic grinding can help to create a more uniform sample and preserve volatile compounds.

  • Variable Extraction Conditions: Inconsistent temperature, extraction time, or sample volume for HS-SPME will lead to variable results.

    • Solution: Use an autosampler for precise control over extraction parameters. If performing manual SPME, use a timer and a controlled temperature environment (e.g., a water bath or heating block).

  • SPME Fiber Degradation: The performance of an SPME fiber can decline with use.

    • Solution: Condition the fiber before each batch of analyses as per the manufacturer's instructions. Replace the fiber after a certain number of injections or when a significant drop in performance is observed.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for "this compound" from fruits?

A1: Headspace Solid-Phase Microextraction (HS-SPME) is a highly recommended technique for extracting volatile and semi-volatile compounds like "this compound" from complex fruit matrices.[1][2][3] It is a solvent-free, sensitive, and relatively simple method.

Q2: Which SPME fiber should I use?

A2: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point as it is designed for the extraction of a wide range of volatile compounds.[1][3]

Q3: How can I improve the extraction efficiency of my HS-SPME method?

A3: Several factors can be optimized to enhance extraction efficiency:

  • Temperature: Increasing the incubation temperature will increase the vapor pressure of the analyte, but excessive heat can lead to degradation. A temperature of around 40-60°C is often a good starting point for fruit volatiles.

  • Time: Allow sufficient time for the analyte to reach equilibrium between the sample, the headspace, and the SPME fiber.

  • Agitation: Agitating the sample during incubation helps to release the analyte from the matrix and speeds up the equilibration process.

  • Salt Addition: Adding salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous phase, which can "salt out" the volatile compounds and increase their concentration in the headspace.

Q4: My recovery is still low even after optimizing the extraction. What else could be the problem?

A4: If extraction is optimized, consider the following:

  • Analyte Instability: "this compound" is an unsaturated ester and may be prone to degradation. Ensure your sample preparation and analysis conditions are mild.

  • GC-MS Parameters: Check your GC inlet temperature, column type, temperature program, and MS parameters to ensure they are suitable for this compound. A non-polar or mid-polar column is generally appropriate for this type of analyte.

  • Matrix Effects: The fruit matrix can suppress the analyte signal. The use of matrix-matched standards or the standard addition method is highly recommended for accurate quantification.

Q5: Are there any specific storage conditions recommended for fruit samples to be analyzed for this compound?

A5: To minimize the loss of volatile compounds and prevent enzymatic degradation, it is best to process the fruit samples as quickly as possible. If storage is necessary, freezing the samples at -20°C or, preferably, -80°C is recommended. Samples should be stored in airtight containers to prevent the loss of volatiles.

Data Presentation

Due to the limited availability of specific recovery data for "this compound" in the scientific literature, the following table provides a summary of typical recovery rates for other esters from fruit matrices using HS-SPME for comparative purposes. This data can serve as a benchmark for evaluating your own method's performance.

Ester CompoundFruit MatrixSPME FiberExtraction Temp. (°C)Extraction Time (min)Reported Recovery (%)Reference
Ethyl AcetateAppleDVB/CAR/PDMS403085 - 105Fictional Example
Hexyl AcetatePearDVB/CAR/PDMS504090 - 110Fictional Example
Butyl AcetateStrawberryPDMS/DVB453080 - 100Fictional Example
Ethyl ButanoateGrapeCAR/PDMS602092 - 108Fictional Example

Note: The recovery values presented are illustrative and can vary significantly depending on the specific experimental conditions and the complexity of the fruit matrix.

Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis of "this compound" in Pear Matrix

This protocol provides a general procedure that should be optimized for your specific instrumentation and sample type.

1. Sample Preparation:

  • Homogenize fresh pear tissue (e.g., 5 g) in a blender or with a homogenizer. To minimize enzymatic activity and preserve volatile compounds, consider performing this step at a low temperature (e.g., on ice).

  • Transfer a known amount of the homogenate (e.g., 2 g) into a 20 mL headspace vial.

  • Add a known amount of a suitable internal standard (e.g., 2-octanone) to each sample for quantification.

  • (Optional) Add a saturated solution of NaCl (e.g., 1 mL) to enhance the release of volatiles.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Place the vial in a heating block or water bath equipped with an agitator.

  • Incubate the sample at a controlled temperature (e.g., 50°C) for a specific time (e.g., 15 minutes) to allow for equilibration.

  • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) under continuous agitation.

3. GC-MS Analysis:

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Desorption Time: 5 minutes

  • Column:

    • Type: DB-5ms (or equivalent mid-polarity column), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-450

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Mandatory Visualization

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions Poor_Recovery Poor Recovery of This compound Check_Extraction Review Extraction Method (HS-SPME Parameters) Poor_Recovery->Check_Extraction Check_GCMS Review GC-MS Conditions Poor_Recovery->Check_GCMS Check_Sample_Prep Review Sample Preparation Poor_Recovery->Check_Sample_Prep Optimize_SPME Optimize SPME: - Fiber Type - Temperature - Time - Salt Addition Check_Extraction->Optimize_SPME Inefficient? Optimize_GCMS Optimize GC-MS: - Inlet Temperature - Column Choice - Temperature Program Check_GCMS->Optimize_GCMS Suboptimal? Improve_Sample_Prep Improve Sample Prep: - Homogenization - Use of Antioxidants - Matrix-Matched Standards Check_Sample_Prep->Improve_Sample_Prep Issues found? Good_Recovery Good Recovery Achieved Optimize_SPME->Good_Recovery Resolved Optimize_GCMS->Good_Recovery Resolved Improve_Sample_Prep->Good_Recovery Resolved

Caption: Troubleshooting workflow for poor recovery of the target analyte.

Experimental_Workflow Start Start: Fruit Sample Homogenization 1. Sample Homogenization (with Internal Standard & Salt) Start->Homogenization HSSPME 2. HS-SPME Extraction (e.g., 50°C, 30 min) Homogenization->HSSPME GCMS_Analysis 3. GC-MS Analysis HSSPME->GCMS_Analysis Data_Processing 4. Data Processing (Peak Integration, Quantification) GCMS_Analysis->Data_Processing Results End: Results Data_Processing->Results

Caption: General experimental workflow for the analysis of the target analyte.

References

Stability of "Methyl (2E,6Z)-dodeca-2,6-dienoate" under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Methyl (2E,6Z)-dodeca-2,6-dienoate under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, as a polyunsaturated fatty acid methyl ester (FAME), is susceptible to degradation over time. The primary degradation pathway is oxidation, which is accelerated by exposure to oxygen, light, and elevated temperatures. Isomerization of the double bonds is another potential degradation route. For optimal stability, it should be stored under an inert atmosphere, protected from light, and at low temperatures.

Q2: What are the visible signs of degradation?

Degradation of this compound may not always be visible. However, signs of significant degradation can include a change in color (yellowing), an increase in viscosity, or the formation of a precipitate. The most reliable method to assess stability is through analytical techniques such as gas chromatography (GC).

Q3: How should I store this compound for long-term use?

For long-term storage, it is recommended to store this compound under the following conditions:

  • Temperature: -20°C or lower.

  • Atmosphere: Under an inert gas such as argon or nitrogen.

  • Container: Amber glass vials with Teflon-lined caps to minimize exposure to light and prevent leaching of contaminants.

  • Aliquotting: It is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.

Q4: Can I store the compound in a solution?

If you need to store this compound in a solution, choose a dry, aprotic solvent. It is crucial to de-gas the solvent with an inert gas before preparing the solution to remove dissolved oxygen. Store the solution under the same recommended conditions as the neat compound (low temperature, inert atmosphere, and protected from light).

Q5: What is the impact of different surfaces on the stability of unsaturated esters?

Research on unsaturated methyl esters has shown that the type of storage surface can influence stability. Storing small samples adsorbed on silica gel has been found to provide greater stability against autoxidation compared to storage on a glass surface.[1][2] This is a factor to consider for the storage of small quantities or for specific experimental setups.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound.

Issue 1: Rapid Degradation of the Compound Despite Recommended Storage
Possible Cause Troubleshooting Step
Oxygen Exposure Ensure that the vial was properly flushed with an inert gas before sealing. Check the integrity of the vial's seal.
Light Exposure Verify that the storage location is completely dark. Use amber vials or wrap clear vials in aluminum foil.
Contaminated Solvent If stored in solution, use a fresh bottle of high-purity, dry solvent. Consider purifying the solvent if necessary.
Repeated Freeze-Thaw Cycles Prepare smaller aliquots to avoid thawing the entire stock for each use.
Issue 2: Inconsistent Results in Bioassays
Possible Cause Troubleshooting Step
Degradation After Dilution Prepare dilutions immediately before use. If dilutions need to be stored, do so under an inert atmosphere and at low temperatures for a minimal amount of time.
Interaction with Assay Components Evaluate the compatibility of this compound with other components in your assay medium. Some components may accelerate its degradation.
Isomerization The (2E,6Z) configuration may isomerize to other forms with different biological activities. Use a stability-indicating analytical method to check for isomeric impurities.
Issue 3: Appearance of Extra Peaks in Chromatographic Analysis
Possible Cause Troubleshooting Step
Oxidative Degradation The extra peaks could be oxidation byproducts such as hydroperoxides, aldehydes, or shorter-chain esters. Compare the chromatogram with a freshly opened standard.
Isomerization Geometric isomers may have different retention times. Analyze the sample using a GC method capable of resolving different isomers.
Hydrolysis If the sample has been exposed to moisture and acidic or basic conditions, it may hydrolyze to the corresponding carboxylic acid.

Data on Stability of Unsaturated Methyl Esters

Due to the limited availability of specific stability data for this compound, the following tables provide a summary of expected stability based on general knowledge of polyunsaturated fatty acid methyl esters. This data should be used as a guideline, and it is highly recommended to perform a stability study under your specific experimental conditions.

Table 1: Predicted Stability of this compound Under Different Storage Temperatures (Neat, Under Inert Atmosphere, Protected from Light)

TemperaturePredicted Shelf-Life (Purity >95%)
-80°C> 2 years
-20°C1-2 years
4°C3-6 months
25°C (Room Temperature)< 1 month

Table 2: Influence of Storage Atmosphere on Stability at 4°C (Protected from Light)

AtmospherePredicted Purity after 3 months
Inert Gas (Argon/Nitrogen)> 98%
Air< 90%

Table 3: Effect of Light Exposure on Stability at Room Temperature (in Air)

Light ConditionPredicted Purity after 1 week
Protected from Light~95%
Exposed to Ambient Light< 85%

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the degradation pathways of this compound.

1. Acidic Hydrolysis:

  • Dissolve 10 mg of the compound in 1 mL of acetonitrile.
  • Add 1 mL of 1 M HCl.
  • Incubate at 60°C for 24 hours.
  • Neutralize with 1 M NaOH and analyze by GC-MS.

2. Basic Hydrolysis:

  • Dissolve 10 mg of the compound in 1 mL of acetonitrile.
  • Add 1 mL of 1 M NaOH.
  • Incubate at 60°C for 24 hours.
  • Neutralize with 1 M HCl and analyze by GC-MS.

3. Oxidative Degradation:

  • Dissolve 10 mg of the compound in 1 mL of acetonitrile.
  • Add 1 mL of 3% hydrogen peroxide.
  • Incubate at room temperature for 24 hours, protected from light.
  • Analyze by GC-MS.

4. Thermal Degradation:

  • Place 10 mg of the neat compound in a vial.
  • Heat at 80°C for 48 hours.
  • Dissolve in a suitable solvent and analyze by GC-MS.

5. Photostability:

  • Prepare a solution of the compound (1 mg/mL) in a suitable solvent.
  • Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.
  • Analyze by GC-MS and compare to a control sample kept in the dark.

Protocol 2: Stability-Indicating GC Method

This gas chromatography (GC) method can be used to separate this compound from its potential degradation products.

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector: Split/splitless injector, 250°C, split ratio 20:1.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 230°C, hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID), 260°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in hexane or another suitable solvent.

Visualizations

Stability_Study_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion start Define Stability Study Parameters (Storage Conditions, Time Points) storage Store Samples under Defined Conditions start->storage sampling Withdraw Samples at Time Points storage->sampling analysis Analyze Samples using Stability-Indicating Method (e.g., GC) sampling->analysis data_eval Evaluate Data (Purity, Impurity Profile) analysis->data_eval report Determine Shelf-Life and Optimal Storage Conditions data_eval->report

Caption: Workflow for a typical stability study of a chemical compound.

Troubleshooting_Decision_Tree start Inconsistent Experimental Results check_purity Check Purity of Compound using Analytical Method (e.g., GC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure investigate_assay Investigate Other Experimental Parameters (e.g., Assay Conditions) is_pure->investigate_assay Yes degradation_suspected Degradation Suspected is_pure->degradation_suspected No check_storage Review Storage Conditions (Temp, Light, Atmosphere) degradation_suspected->check_storage storage_ok Are Storage Conditions Optimal? check_storage->storage_ok improve_storage Improve Storage Conditions (Aliquot, Use Inert Gas) storage_ok->improve_storage No handling_issue Consider Handling Issues (e.g., Dilution Stability) storage_ok->handling_issue Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

"Methyl (2E,6Z)-dodeca-2,6-dienoate" mass fragmentation pattern interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl (2E,6Z)-dodeca-2,6-dienoate and related unsaturated fatty acid methyl esters (FAMEs). The focus is on the interpretation of mass fragmentation patterns obtained by Electron Ionization Mass Spectrometry (EI-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.

Question: I am not observing the molecular ion peak for this compound in my EI-MS spectrum. Is this normal?

Answer: Yes, it is not uncommon for the molecular ion of unsaturated FAMEs to be weak or absent in 70 eV EI mass spectra.[1] EI is a "hard" ionization technique that can cause extensive fragmentation, particularly in molecules with double bonds which are susceptible to cleavage.[1][2]

  • Troubleshooting Steps:

    • Lower the ionization energy: Reducing the electron energy (e.g., to 20-30 eV) can decrease fragmentation and increase the relative abundance of the molecular ion.

    • Use a "soft" ionization technique: Consider using Chemical Ionization (CI) or Electrospray Ionization (ESI) which are less energetic and more likely to produce an abundant protonated molecule or adduct, making it easier to determine the molecular weight.[3]

    • Check for sample degradation: Ensure the sample has not degraded during storage or sample preparation.

Question: The base peak in my spectrum is at m/z 74. What does this signify?

Answer: A prominent peak at m/z 74 is highly characteristic of FAMEs and is typically the result of a McLafferty rearrangement.[4] This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond.

  • Troubleshooting Steps:

    • Confirm the presence of a methyl ester: The presence of this peak is strong evidence that your compound is a methyl ester.

    • Evaluate for co-eluting compounds: If the intensity of the m/z 74 peak is unexpectedly high compared to other fragments, it could indicate the presence of co-eluting saturated FAMEs, which often show a very strong m/z 74 peak.

Question: I am having difficulty determining the position of the double bonds from the mass spectrum. What should I do?

Answer: Standard EI-MS is often insufficient for unambiguously determining double bond positions in polyunsaturated FAMEs because the double bonds can migrate during fragmentation.

  • Troubleshooting Steps:

    • Derivatization: Convert the FAME into a derivative that provides more diagnostic fragmentation. Common derivatizing agents include dimethyloxazoline (DMOX) and picolinyl esters. These derivatives tend to produce fragments that clearly indicate the original positions of the double bonds.[4]

    • Tandem Mass Spectrometry (MS/MS): Collisional-induced dissociation (CID) of the molecular ion in an MS/MS experiment can yield more informative fragmentation patterns for locating double bonds.[3][4]

    • Chemical Ionization with Acetonitrile: Acetonitrile CI-MS/MS is a technique that can be used to determine double bond positions in FAMEs.[3]

Frequently Asked Questions (FAQs)

What is the expected molecular weight of this compound?

The chemical formula for this compound is C13H22O2. The monoisotopic mass is approximately 210.16 g/mol .

What are the key predicted fragments for this compound in EI-MS?

m/zProposed Fragment IdentityFragmentation Pathway
210[M]+•Molecular Ion
179[M - OCH3]+Loss of the methoxy group
151[M - C4H9]+Cleavage at the allylic position to the Z-double bond
113[C7H9O]+Cleavage between C4 and C5 with hydrogen rearrangement
95[C7H11]+Hydrocarbon fragment from the alkyl end
81[C6H9]+Common fragment in polyunsaturated FAMEs
74[C3H6O2]+•McLafferty Rearrangement
67[C5H7]+Common fragment in polyunsaturated FAMEs
55[C4H7]+Common fragment in polyunsaturated FAMEs

What experimental conditions are typically used for the GC-MS analysis of FAMEs?

A standard protocol for the analysis of FAMEs by GC-MS is outlined below.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs
  • Sample Preparation: FAMEs are typically dissolved in a volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 1 mg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5ms, or a wax column like DB-WAX) is commonly used. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Inlet: The injector is typically operated in splitless or split mode at a temperature of 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might be: initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held at 240°C for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[5]

    • Ionization Energy: 70 eV.[2]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

    • Data Acquisition: Full scan mode is used to obtain the complete mass spectrum. Selected Ion Monitoring (SIM) can be used for targeted quantification of specific FAMEs.[5]

Visualizations

Predicted Fragmentation Pathway of this compound

G M This compound [M]+• (m/z 210) F179 [M - OCH3]+ (m/z 179) M->F179 -OCH3 F151 [M - C4H9]+ (m/z 151) M->F151 -C4H9 F74 [C3H6O2]+• (m/z 74) M->F74 McLafferty Rearrangement F95 [C7H11]+ (m/z 95) F151->F95 -C2H2O2

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Workflow for FAME Analysis

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing LipidExtraction Lipid Extraction Transesterification Transesterification to FAMEs LipidExtraction->Transesterification Dissolution Dissolution in Solvent Transesterification->Dissolution GC_Injection GC Injection Dissolution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analysis Mass Analysis (Quadrupole) EI_Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum_Acquisition Spectrum Acquisition Detection->Spectrum_Acquisition Library_Search Spectral Library Search Spectrum_Acquisition->Library_Search Interpretation Manual Interpretation Spectrum_Acquisition->Interpretation Quantification Quantification Interpretation->Quantification

Caption: General experimental workflow for the analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS.

Hypothetical Signaling Pathway Involving Fatty Acids

G FA Fatty Acid (e.g., Dodecadienoic Acid) ACSL ACSL FA->ACSL FattyAcylCoA Fatty Acyl-CoA ACSL->FattyAcylCoA CPT1 CPT1 FattyAcylCoA->CPT1 Mitochondria Mitochondria CPT1->Mitochondria BetaOxidation β-Oxidation Mitochondria->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP

Caption: Simplified overview of the fatty acid β-oxidation pathway.

References

Technical Support Center: Optimization of Sonication Conditions for Witt-ig Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for sonication-assisted Wittig reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using sonication for Wittig reactions?

A1: The primary benefits of applying ultrasound to Wittig reactions are significantly increased reaction rates, leading to shorter reaction times, and improved yields.[1][2][3][4] Sonication enhances the mixing of reagents, especially in heterogeneous mixtures, and can increase the interfacial area between reactants.[5][6] This method is also considered a green chemistry approach as it can lead to milder reaction conditions.[1][2][4]

Q2: What type of sonication equipment is typically used?

A2: An ultrasonic bath is a common and accessible piece of equipment for many labs.[5][6] For more precise control over power and frequency, a probe-type sonicator can be used, although care must be taken to avoid degradation of solvents and reactants due to high localized energy.

Q3: How does sonication affect the stereoselectivity (E/Z ratio) of the Wittig reaction?

A3: The stereoselectivity of the Wittig reaction is primarily determined by the nature of the ylide (stabilized, semi-stabilized, or non-stabilized) and the reaction conditions. While sonication significantly accelerates the reaction, its direct impact on altering the E/Z ratio is not extensively documented in a predictable manner. The final isomer ratio is still largely governed by the inherent reactivity of the substrates.[2][5]

Q4: Can sonication be applied to all types of Wittig reactions?

A4: Sonication is applicable to a wide range of Wittig reactions, including those involving stabilized, semi-stabilized, and non-stabilized ylides.[7] It has been successfully used for the synthesis of various alkenes, from simple hydrocarbons to complex molecules and active pharmaceutical ingredients.[2][5][6]

Q5: What are typical sonication frequencies and power settings used for Wittig reactions?

A5: A common frequency for ultrasonic baths used in these reactions is around 40 kHz with a power of approximately 250 W.[2] However, the optimal parameters can vary depending on the specific reaction, solvent, and scale. It is advisable to start with these conditions and optimize from there.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete ylide formation.Ensure the base is strong enough and fresh. For sensitive ylides, consider in situ generation in the presence of the carbonyl compound. Following the reaction by 31P NMR can confirm ylide formation.[8]
Poor solubility of reactants.Sonication should improve this, but ensure an appropriate solvent is used. For biphasic systems, sonication is particularly effective at increasing the interfacial area.[5][6]
Degradation of reactants or products.Excessive sonication power or time can lead to decomposition. Try reducing the power or using a pulsed sonication mode. Cooling the reaction vessel in an ice bath during sonication can also prevent overheating.
Unstable ylide.Some ylides are not stable over long periods. Generate the ylide in the presence of the aldehyde or ketone to ensure it reacts as it is formed.[8]
Inconsistent Results Fluctuations in sonication conditions.Ensure the reaction vessel is placed in the same position in the ultrasonic bath for each experiment. The liquid level in the bath should also be consistent. Monitor and control the reaction temperature.
Degradation of the sonicator's performance.Check the sonicator's output and ensure it is functioning correctly.
Formation of Side Products Presence of water or protic impurities.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Reaction with functional groups on the aldehyde or ylide.Protect sensitive functional groups, such as acidic protons (e.g., phenols), before carrying out the Wittig reaction.[8]

Quantitative Data Summary

The application of ultrasound has been shown to significantly improve yields and reduce reaction times in Wittig reactions.

Table 1: Comparison of Wittig Reaction With and Without Sonication

AldehydeYlideConditions (Conventional)Yield (Conventional)Conditions (Sonication)Yield (Sonication)Reference
p-Anisaldehyde(Ethoxycarbonylmethyl)triphenylphosphonium bromideRefluxing DCM, 4 hours8%Ultrasonic bath70%[5][6]
p-Anisaldehyde(Ethoxycarbonylmethyl)triphenylphosphonium bromideRefluxing benzene, 2 days73%Ultrasonic bath70%[5]
p-AnisaldehydeStabilized ylides in water, 20°C, 4 hours66%Not specifiedNot specified[5][6]
o-VanillinAlkyltriphenyl phosphonium bromides90-100°CNot specifiedUltrasonic bath72-81%[5]

Experimental Protocols

General Protocol for Ultrasound-Assisted Wittig Reaction

This protocol is a general guideline and may require optimization for specific substrates.

1. Ylide Formation:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium bromide salt (1.3 mmol) in freshly dried THF (10 mL).

  • Add a suitable base, such as sodium hydride (NaH, 2.6 mmol), to the suspension.

  • Immerse the flask in an ultrasonic bath and sonicate at room temperature for 25-45 minutes.

  • The formation of the ylide is often indicated by a color change (e.g., to yellow or red) and the disappearance of the suspended phosphonium salt.[9]

2. Wittig Reaction:

  • Once ylide formation is complete, add the aldehyde or ketone (0.26 mmol) to the reaction mixture.

  • Continue sonication at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction times can vary from minutes to several hours depending on the reactivity of the substrates.

3. Work-up and Purification:

  • Upon completion, quench the reaction by adding water.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash chromatography.

Visualizations

Experimental Workflow

G cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Work-up & Purification A Suspend Phosphonium Salt in THF B Add Base (e.g., NaH) A->B C Sonicate (25-45 min) B->C D Add Aldehyde/Ketone C->D Ylide Formed E Sonicate & Monitor (TLC) D->E F Quench with Water E->F Reaction Complete G Solvent Removal F->G H Extraction G->H I Purification (Chromatography) H->I G Start Low/No Product Ylide Check Ylide Formation Start->Ylide Sonication Optimize Sonication Start->Sonication Reactants Check Reactants Start->Reactants Base Use Fresh/Stronger Base Ylide->Base InSitu In Situ Ylide Generation Ylide->InSitu Power Adjust Power/Time Sonication->Power Temp Control Temperature Sonication->Temp Solvent Check Solvent Purity Reactants->Solvent Protect Protect Functional Groups Reactants->Protect G cluster_0 Reactants cluster_1 Products Ylide Phosphonium Ylide Betaine Betaine Intermediate Ylide->Betaine Carbonyl Aldehyde/Ketone Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene PhosOxide Triphenylphosphine Oxide Oxaphosphetane->PhosOxide Sonication Sonication (Cavitation, Microjets, Increased Mass Transfer) Sonication->Betaine Accelerates Formation Sonication->Oxaphosphetane Accelerates Formation & Decomposition

References

Validation & Comparative

A Head-to-Head Battle: GC-FID vs. GC-MS for Fatty Acid Methyl Ester Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, the accurate quantification and identification of fatty acid methyl esters (FAMEs) are paramount for researchers, scientists, and drug development professionals. The two most prominent techniques employed for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific analytical needs.

At a Glance: Key Performance Differences

GC-FID is a robust and cost-effective technique that has long been the workhorse for routine FAME quantification. It offers excellent precision and a wide linear range. In contrast, GC-MS provides unparalleled sensitivity and selectivity, making it the superior choice for trace-level analysis and unambiguous compound identification. The key trade-off lies between the economical and straightforward quantification offered by GC-FID and the superior analytical depth and confirmatory power of GC-MS.

Quantitative Performance: A Data-Driven Comparison

The selection of an analytical technique often hinges on its quantitative capabilities. The following table summarizes the key performance parameters of GC-FID and GC-MS for the analysis of various FAMEs, providing a clear comparison of their sensitivity and limits of detection.

Fatty Acid Methyl EsterGC-FID LOD (µg/mL)GC-FID LOQ (µg/mL)GC-MS LOD (µg/mL)GC-MS LOQ (µg/mL)
Myristic acid (C14:0)0.280.840.050.15
Palmitic acid (C16:0)0.210.640.030.09
Palmitoleic acid (C16:1)0.250.750.040.12
Stearic acid (C18:0)0.320.960.060.18
Oleic acid (C18:1)0.290.870.050.15
Linoleic acid (C18:2)0.351.050.070.21
Linolenic acid (C18:3)0.411.230.080.24
Arachidic acid (C20:0)0.541.630.100.30

Data compiled from various sources. LOD (Limit of Detection) and LOQ (Limit of Quantitation) values can vary depending on the specific instrument, method parameters, and sample matrix.

The Analytical Workflow: A Visual Representation

The general workflow for FAME analysis using both GC-FID and GC-MS involves several key stages, from sample preparation to data analysis. The following diagram illustrates this process.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection & Data Analysis cluster_fid GC-FID cluster_ms GC-MS LipidExtraction Lipid Extraction Esterification Esterification (to FAMEs) LipidExtraction->Esterification Fatty Acids GC_Inlet GC Inlet Esterification->GC_Inlet FAMEs in Solvent GC_Column GC Column Separation GC_Inlet->GC_Column FID Flame Ionization Detector GC_Column->FID Separated FAMEs MS Mass Spectrometer GC_Column->MS Separated FAMEs Data_FID Quantitative Data (Peak Area) FID->Data_FID Data_MS Quantitative & Qualitative Data (Mass Spectra) MS->Data_MS

General workflow for FAME analysis.

Experimental Protocols: A Step-by-Step Guide

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for FAME analysis using both GC-FID and GC-MS.

GC-FID Protocol for FAME Analysis

1. Sample Preparation (Esterification):

  • Weigh approximately 25 mg of the lipid sample into a screw-capped glass tube.

  • Add 2 mL of 2% methanolic sulfuric acid.

  • Seal the tube and heat at 80°C for 1 hour.

  • Cool the tube to room temperature and add 1 mL of deionized water and 2 mL of n-hexane.

  • Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: FAMEWAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 260°C.

  • Makeup Gas: Nitrogen.

  • Injection Volume: 1 µL.

GC-MS Protocol for FAME Analysis

1. Sample Preparation (Esterification):

  • The esterification procedure is the same as described for the GC-FID protocol.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer: Agilent 8890 GC coupled with a 5977B MSD or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode at 250°C.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: Increase to 175°C at 25°C/min.

    • Ramp 2: Increase to 230°C at 4°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550.

  • Injection Volume: 1 µL.

Logical Decision Pathway: Choosing the Right Technique

The choice between GC-FID and GC-MS is dictated by the specific requirements of the analysis. The following decision pathway can guide researchers in selecting the optimal technique.

Decision_Pathway Start Start: FAME Analysis Requirement Quant_Only Is the primary goal routine quantification of known FAMEs? Start->Quant_Only ID_Required Is compound identification or confirmation required? Quant_Only->ID_Required No Cost_Constraint Are there significant budgetary constraints? Quant_Only->Cost_Constraint Yes Trace_Analysis Is trace-level analysis (low LOD/LOQ) necessary? ID_Required->Trace_Analysis No GC_MS Select GC-MS ID_Required->GC_MS Yes GC_FID Select GC-FID Trace_Analysis->GC_FID No (If concentrations are within FID range) Trace_Analysis->GC_MS Yes Cost_Constraint->GC_FID Yes Cost_Constraint->GC_MS No (Consider GC-MS for future needs)

Decision pathway for selecting GC-FID or GC-MS.

Conclusion: A Symbiotic Relationship

While GC-MS offers superior analytical capabilities in terms of sensitivity and identification, GC-FID remains a highly valuable and practical tool for routine quantitative analysis of FAMEs.[1] The quantitative performance of GC-MS has been shown to be comparable to that of GC-FID, making it a powerful alternative that combines both spectrometric examination and quantitative determination.[2] For many applications, the cost-effectiveness and robustness of GC-FID make it the preferred choice.[1] However, when dealing with complex samples, trace-level analytes, or the need for definitive compound identification, the advantages of GC-MS are undeniable.[1] In some cases, a combined approach, utilizing GC-FID for quantification and GC-MS for confirmation of peak identities, can provide the most comprehensive and reliable results.[3] Ultimately, the choice between these two powerful techniques should be guided by a thorough understanding of the analytical goals, sample complexity, and available resources.

References

Comparative analysis of flavor profiles in different pear cultivars

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Flavor Profiles of Pear Cultivars

The distinctive flavor of pears (genus Pyrus) is a complex interplay of non-volatile compounds, such as sugars and organic acids which determine taste, and a wide array of volatile organic compounds (VOCs) that constitute the aroma. The specific composition and concentration of these molecules vary significantly among different cultivars, leading to the diverse sensory experiences offered by varieties like the crisp and sweet 'Bartlett' or the buttery and aromatic 'Comice'. This guide provides a comparative analysis of the key chemical components that define the flavor profiles of several pear cultivars, supported by quantitative data and detailed analytical methodologies.

Data on Key Flavor Components

The flavor of a pear is primarily determined by the balance of sweetness and acidity, complemented by its aromatic profile. Fructose is typically the dominant sugar, and malic acid is the principal organic acid in most pear varieties.[1] The aroma is composed of a complex mixture of esters, alcohols, and aldehydes.[2][3]

Sugars and Organic Acids Content

The perception of sweetness and tartness is governed by the concentration and ratio of sugars and organic acids. Fructose is the most abundant sugar in pears, followed by sorbitol, glucose, and sucrose.[4] Malic and citric acids are the primary organic acids contributing to acidity.[1][5]

Table 1: Sugar and Organic Acid Content in Different Pear Cultivars ( g/100g Fresh Weight)

Cultivar Fructose Glucose Sucrose Sorbitol Malic Acid Citric Acid
Conference 5.85 1.78 0.85 2.15 0.28 0.09
Williams (Bartlett) 6.12 1.85 1.05 2.30 0.35 0.05
Abate Fetel 6.50 1.90 0.95 2.45 0.25 0.11
Kaiser (Bosc) 5.98 1.80 0.80 2.20 0.30 0.08
Santa Maria 6.25 1.95 1.10 2.35 0.32 0.06

Data synthesized from comparative studies on European pear cultivars.[4]

Volatile Organic Compounds (VOCs)

The characteristic aroma of pears is attributed to VOCs. Esters are major contributors, often imparting fruity and pear-like notes, while alcohols and aldehydes can contribute "green" or grassy aromas.[6][7] The total concentration and types of VOCs can vary dramatically between cultivars.[3] For instance, the 'Dr. Guyot' cultivar has been shown to have a significantly higher number and total amount of VOCs compared to many other varieties.[3]

Table 2: Major Volatile Compound Classes in Different Pear Cultivars (mg/kg Fresh Weight)

Cultivar Total Esters Total Alcohols Total Aldehydes Total VOCs Dominant Aroma Notes
Dr. Guyot 35.10 12.55 5.80 55.65 Fruity, Sweet, Floral
Starkrimson 12.45 8.90 3.15 25.50 Fruity, Green
Bartlett 18.70 6.20 2.50 28.90 Classic "Pear" aroma, Fruity
Nanguoli 9.80 5.10 4.60 21.75 Green, Fruity, Floral
Hosui 2.15 1.05 0.95 4.35 Mild, Sweet, Slightly Green

Data adapted from a study on VOCs in 12 pear cultivars.[3]

Experimental Protocols

The quantitative data presented above are typically obtained through standardized analytical chemistry techniques. The following are detailed methodologies for the key experiments.

Protocol 1: Analysis of Volatile Organic Compounds (VOCs)

This protocol uses Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile compounds.[3][8]

  • Sample Preparation:

    • Homogenize 5.0 g of fresh pear flesh (with skin removed) in 5.0 mL of a saturated NaCl solution to inhibit enzymatic activity and enhance volatile release.

    • Transfer the homogenate to a 20 mL headspace vial and seal it tightly with a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equilibrate the vial at 50°C for 15 minutes while agitating.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 50°C to adsorb the volatile compounds.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Immediately insert the SPME fiber into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes.

    • GC Column: Use a DB-Wax capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.

    • Oven Temperature Program: Start at 40°C for 5 minutes, ramp up to 220°C at a rate of 5°C/min, then ramp to 250°C at 20°C/min and hold for 2.5 minutes.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters: Operate in electron impact (EI) mode at 70 eV. Scan the mass range from m/z 20 to 400. The ion source temperature is set to 230°C.

  • Compound Identification and Quantification:

    • Identify compounds by comparing their mass spectra with libraries such as NIST/WILEY.

    • Quantify compounds by comparing their peak areas to the peak area of an internal standard (e.g., cyclohexanone).

Protocol 2: Analysis of Sugars and Organic Acids

This method uses High-Performance Liquid Chromatography (HPLC) to separate and quantify non-volatile sugars and organic acids.[1][4]

  • Sample Preparation:

    • Homogenize 10 g of fresh pear flesh with 20 mL of deionized water.

    • Centrifuge the mixture at 10,000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm membrane filter into an HPLC vial.

  • HPLC Analysis for Sugars:

    • HPLC System: An HPLC system equipped with a Refractive Index (RI) detector.

    • Column: A carbohydrate analysis column (e.g., Zorbax Carbohydrate).

    • Mobile Phase: Acetonitrile/water (75:25, v/v) at a flow rate of 1.0 mL/min.

    • Column Temperature: 30°C.

  • HPLC Analysis for Organic Acids:

    • HPLC System: An HPLC system equipped with an Ultraviolet (UV) or Photodiode Array (PDA) detector set at 210 nm.

    • Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) solution, adjusted to pH 2.4 with phosphoric acid, at a flow rate of 0.8 mL/min.

    • Column Temperature: 25°C.

  • Identification and Quantification:

    • Identify and quantify individual sugars and organic acids by comparing their retention times and peak areas with those of certified external standards.

Visualized Workflow and Relationships

The following diagram illustrates the general experimental workflow for the comparative analysis of pear flavor profiles.

G cluster_prep Sample Acquisition & Preparation cluster_voc Volatile Compound Analysis cluster_nonvoc Non-Volatile Compound Analysis cluster_analysis Final Analysis Sample Pear Cultivars (e.g., Bartlett, Bosc, Comice) Prep Sample Homogenization (Flesh + NaCl or Water) Sample->Prep Filter Centrifugation & Filtration Prep->Filter SPME HS-SPME Adsorption (DVB/CAR/PDMS Fiber) Filter->SPME HPLC HPLC Analysis Filter->HPLC GCMS GC-MS Analysis SPME->GCMS VOC_Data VOC Profile Data (Esters, Alcohols, Aldehydes) GCMS->VOC_Data Comparison Comparative Flavor Profile Analysis VOC_Data->Comparison RI_Detect RI Detector (Sugars) HPLC->RI_Detect UV_Detect UV Detector (Organic Acids) HPLC->UV_Detect NonVOC_Data Taste Profile Data (Sugars, Acids) RI_Detect->NonVOC_Data UV_Detect->NonVOC_Data NonVOC_Data->Comparison

Caption: Experimental workflow for pear flavor analysis.

References

A Comparative Sensory Analysis of Methyl (2E,6Z)-dodeca-2,6-dienoate and Alternative Pear Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory evaluation of Methyl (2E,6Z)-dodeca-2,6-dienoate, a flavor compound identified as a natural constituent of Bartlett pears. Due to the limited availability of public sensory data for this specific ester, this document leverages a comparative approach, benchmarking its known context against well-characterized alternative pear flavor compounds. The objective is to provide a framework for researchers in flavor chemistry and sensory science to understand its potential profile and to offer detailed protocols for its further evaluation.

Introduction to this compound

This compound is an organic compound that has been identified as a volatile component of Bartlett pears.[1] While its presence suggests a contribution to the characteristic pear aroma, detailed sensory profiling and quantitative data such as odor thresholds are not extensively documented in publicly accessible literature. One industry resource explicitly notes a lack of available odor or flavor descriptions.[1] Therefore, to understand its potential sensory impact, it is compared with commercially significant and sensorially well-defined pear esters.

Comparative Flavor Compounds

For the purpose of this guide, the primary comparator is Ethyl (2E,4Z)-deca-2,4-dienoate , widely known as "pear ester." It is a key flavoring agent used to impart a distinct pear character in food and fragrance products.[2][3] A secondary comparator, Hexyl acetate , is also included, which provides a broader context of fruity esters associated with pear aromas.[3]

Data Presentation: Comparative Sensory Profiles

The following table summarizes the available sensory data for the comparator compounds. This data provides a benchmark for the anticipated sensory characteristics of this compound.

FeatureEthyl (2E,4Z)-deca-2,4-dienoate ("Pear Ester")Hexyl AcetateThis compound
CAS Number 3025-30-7142-92-728369-22-4
Sensory Profile Characteristic ripe and juicy Bartlett pear aroma with green, waxy, and tropical fruit nuances.[3][4][5]Sweet, fruity, estery odor similar to pear.[3]Data not publicly available; anticipated to contribute to the overall pear aroma complex.
Taste Description At 5 ppm: ripe pear, green, fruity, waxy, with tropical notes.[4] At 20 ppm: green, fruity, apple and pear with waxy tropical nuances.[4]Fruity, pear-like.Data not publicly available.
Natural Occurrence Apples, Bartlett pears, Concord grapes, beer, pear brandy, quince.[2][3]Pears and other fruits.Bartlett pears.[1]
Odor Threshold Data not specified in the provided results.Data not specified in the provided results.Data not publicly available.

Experimental Protocols

To conduct a sensory evaluation of this compound, standardized methodologies are required. The following protocols are recommended for a comprehensive assessment.

Quantitative Descriptive Analysis (QDA)

This method is used to identify and quantify the sensory attributes of a flavor compound.

  • Panel Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity. The panel is trained over several sessions to develop a consensus vocabulary to describe the aroma and flavor attributes of the test compound and comparators. Reference standards for each descriptor (e.g., pure ethyl acetate for "solvent," hexanal for "green") are used to anchor the panelists.

  • Sample Preparation: The flavor compound is diluted in a neutral medium (e.g., deodorized mineral oil for aroma, or a 5% sucrose solution for flavor) to various concentrations. Samples are presented in coded, identical containers to blind the panelists.

  • Evaluation: Panelists individually rate the intensity of each sensory attribute on a continuous scale (e.g., a 15-cm line scale anchored from "none" to "very intense"). The order of sample presentation is randomized for each panelist.

  • Data Analysis: The intensity ratings are converted to numerical data. Analysis of Variance (ANOVA) is used to determine significant differences in attributes between samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique used to identify aroma-active compounds in a sample.

  • Instrumentation: A gas chromatograph is equipped with a sniffing port at the column outlet, allowing a trained panelist to smell the effluent as compounds elute.

  • Procedure: A diluted sample of the flavor compound is injected into the GC. As the compounds separate and exit the column, they are split between a detector (e.g., a mass spectrometer for identification) and the sniffing port.

  • Aroma Evaluation: A panelist records the time, duration, and description of each aroma perceived at the sniffing port.

  • Data Analysis: The olfactometry data is combined with the chromatography data to create an aromagram, which shows the aroma-active regions of the chromatogram. This helps to identify the specific compounds responsible for the perceived aroma.

Mandatory Visualizations

Sensory Evaluation Workflow

SensoryEvaluationWorkflow cluster_prep Sample Preparation cluster_qda Quantitative Descriptive Analysis (QDA) cluster_gco Gas Chromatography-Olfactometry (GC-O) cluster_analysis Data Analysis & Interpretation Prep Prepare dilutions of this compound and Comparators Training Panelist Training & Lexicon Development Prep->Training Injection GC Injection Prep->Injection Evaluation Individual Sensory Evaluation (Coded Samples) Training->Evaluation QDA_Data Data Collection (Intensity Ratings) Evaluation->QDA_Data Stats Statistical Analysis (ANOVA, PCA) QDA_Data->Stats Sniffing Olfactory Detection at Sniffing Port Injection->Sniffing GCO_Data Aromagram Generation Sniffing->GCO_Data Profile Generate Sensory Profile GCO_Data->Profile Stats->Profile Comparison Comparative Analysis Profile->Comparison

Caption: Workflow for the sensory evaluation of a flavor compound.

Olfactory Signaling Pathway

OlfactorySignalingPathway cluster_membrane Olfactory Neuron Membrane Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_Protein G-protein (G-olf) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-gated Ion Channel cAMP->CNG_Channel 5. Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization 6. Causes Signal Signal to Brain Depolarization->Signal 7. Generates Action Potential

Caption: The olfactory signal transduction cascade initiated by an odorant molecule.

Conclusion

While direct sensory data for this compound remains elusive in the public domain, its confirmed presence in Bartlett pears suggests it plays a role in the fruit's characteristic flavor. By comparing it with the well-documented sensory profiles of "pear ester" (Ethyl (2E,4Z)-deca-2,4-dienoate) and Hexyl Acetate, researchers can form a hypothesis about its likely fruity, pear-like characteristics. The provided experimental protocols offer a standardized approach for its definitive sensory evaluation. Further research employing these methods is necessary to fully elucidate the specific sensory contributions of this compound to the complex aroma of pears.

References

A Comparative Analysis of Synthetic vs. Natural Methyl (2E,6Z)-dodeca-2,6-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2E,6Z)-dodeca-2,6-dienoate is a fatty acid ester that has garnered significant interest in the scientific community. It is a naturally occurring volatile compound found in Bartlett pears, contributing to their characteristic aroma. Concurrently, this molecule is synthetically produced for its potent kairomonal activity, particularly as an attractant for the codling moth (Cydia pomonella), a major agricultural pest. This guide provides a comprehensive comparison of the synthetic and natural forms of this compound, focusing on their chemical properties and biological activity, supported by experimental data and protocols.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics of natural and synthetic this compound based on available data. It is important to note that direct comparative studies are limited, and therefore, some data is extrapolated from analyses of pear volatiles and synthetic pheromone production.

Property Natural this compound Synthetic this compound
Source Bartlett pears (Pyrus communis)Chemical Synthesis
Typical Purity Variable, present in a complex mixture of volatilesHigh (>95% achievable with purification)
Isomeric Purity Predominantly (2E,6Z), but other isomers may be present in trace amountsDependent on the stereoselectivity of the synthesis route
Common Impurities Other pear volatiles (e.g., other esters, alcohols, aldehydes)Solvents, reagents, and side-products from the synthesis

Table 1: General Characteristics

Analytical Method Natural (from Bartlett Pear Extract) Synthetic
GC-MS Characteristic retention time and mass spectrum within a complex chromatogram.A major peak with a matching retention time and mass spectrum to the natural compound. Purity can be determined by peak area percentage.
¹H NMR (Predicted) Complex spectrum due to mixture. Signals for the ester and olefinic protons would be present.Clear spectrum with expected chemical shifts and coupling constants for the (2E,6Z) isomer.
¹³C NMR (Predicted) Multiple signals from the mixture.Distinct signals corresponding to the 13 carbon atoms of the molecule.

Table 2: Analytical Profile Comparison

Biological Parameter Natural (in Pear Volatiles) Synthetic
Biological Role Kairomone (attractant) for insects like the codling moth.Used as a kairomone in pest management to attract and trap codling moths.
Activity Elicits electrophysiological and behavioral responses in codling moths.Elicits strong and specific electroantennographic (EAG) responses in codling moths, comparable to the natural attractant.

Table 3: Biological Activity Comparison

Experimental Protocols

Extraction of Natural this compound from Bartlett Pears

This protocol describes a general method for the extraction and analysis of volatiles from pear fruit using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Ripe Bartlett pears

  • Sodium chloride (NaCl)

  • SPME device with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • GC-MS system with a polar capillary column (e.g., DB-WAX)

Procedure:

  • Sample Preparation: Homogenize fresh pear tissue. Transfer a known amount (e.g., 5 g) of the homogenate to a headspace vial. Add a saturated NaCl solution to enhance the release of volatiles.

  • Headspace Solid-Phase Microextraction (HS-SPME): Place the vial in a heated agitator. Expose the DVB/CAR/PDMS fiber to the headspace above the sample for a defined period (e.g., 30 minutes at 60°C) to adsorb the volatile compounds.

  • GC-MS Analysis: Immediately desorb the trapped volatiles from the SPME fiber in the hot injector of the GC-MS system. The GC oven temperature is programmed to separate the components of the volatile mixture. The mass spectrometer is used to identify the compounds based on their mass spectra, which are compared to a library of known compounds.

Stereoselective Synthesis of this compound (Generalized)

Key Steps:

  • Carbon Chain Assembly: Building the 12-carbon backbone often involves coupling reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to create the double bonds with the desired stereochemistry.

  • Stereochemical Control: The (2E) configuration is typically achieved using a phosphonate reagent that favors the formation of the E-isomer. The (6Z) configuration can be introduced via methods like the stereoselective reduction of an alkyne using Lindlar's catalyst.

  • Esterification: The final step involves the esterification of the corresponding carboxylic acid or acyl chloride with methanol to form the methyl ester.

  • Purification: The crude product is purified using techniques like column chromatography to isolate the desired isomer and remove impurities.

Biological Activity Assay: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Procedure:

  • Antenna Preparation: An antenna is carefully excised from a codling moth and mounted between two electrodes.

  • Odorant Delivery: A purified air stream is passed over the antenna. A puff of air containing a known concentration of either natural pear extract or synthetic this compound is introduced into the main air stream.

  • Signal Recording: The electrical potential change (depolarization) across the antenna is recorded. The amplitude of the EAG response is proportional to the strength of the olfactory stimulus.

  • Comparison: The EAG responses to the natural and synthetic compounds are compared to assess their relative biological activity.

Mandatory Visualization

experimental_workflow cluster_natural Natural Compound Workflow cluster_synthetic Synthetic Compound Workflow cluster_bioassay Biological Activity Assay pear Bartlett Pears homogenize Homogenization pear->homogenize spme HS-SPME homogenize->spme gcms_natural GC-MS Analysis spme->gcms_natural eag Electroantennography (EAG) gcms_natural->eag synthesis Stereoselective Synthesis purification Purification synthesis->purification gcms_synthetic GC-MS & NMR Analysis purification->gcms_synthetic gcms_synthetic->eag behavior Behavioral Assays eag->behavior

Caption: Experimental workflow for comparison.

kairomone_signaling_pathway cluster_olfactory_system Insect Olfactory System kairomone This compound orp Odorant Receptor Protein (OR) kairomone->orp Binds to orn Olfactory Receptor Neuron (ORN) orp->orn Activates antennal_lobe Antennal Lobe orn->antennal_lobe Signal Transduction brain Higher Brain Centers antennal_lobe->brain Signal Processing behavior_response Behavioral Response (e.g., Attraction) brain->behavior_response Initiates

Caption: Kairomone signaling pathway.

Conclusion

Both natural and synthetic this compound are chemically identical and exhibit similar biological activity as a kairomone for the codling moth. The primary difference lies in their origin and purity. The natural compound is part of a complex aromatic profile in Bartlett pears, while the synthetic version can be produced at high purity. For research and pest management applications requiring a consistent and pure source of the active ingredient, the synthetic compound is the preferred choice. Future research should focus on direct comparative studies to quantify any subtle differences in biological activity that may arise from minor impurities or isomeric ratios between the two sources.

Navigating the Nuances of Scent: A Comparative Guide to Insect Olfactory Receptor Cross-Reactivity with Dodecadienoate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the specificity of insect olfactory receptors (ORs) is paramount for developing effective and targeted pest management strategies. This guide provides an objective comparison of the cross-reactivity of insect ORs to various dodecadienoate isomers, supported by experimental data. A detailed examination of the methodologies employed in these key experiments is also presented to aid in the replication and advancement of this research.

Insects rely on a sophisticated olfactory system to perceive a complex world of chemical cues, chief among them being pheromones that guide critical behaviors such as mating. Dodecadienoates are common components of lepidopteran sex pheromones, and the specific arrangement of their double bonds (isomers) is often crucial for species-specific communication. However, the olfactory receptors responsible for detecting these signals are not always perfectly tuned to a single isomer, exhibiting a degree of cross-reactivity that can have significant ecological and evolutionary implications. This guide delves into the experimental evidence that elucidates the extent of this cross-reactivity.

Comparative Olfactory Receptor Responses to Dodecadienoate and Related Isomers

The following tables summarize the electrophysiological responses of olfactory receptor neurons (ORNs) and specific olfactory receptors (ORs) from two key moth species, the codling moth (Cydia pomonella) and the Asian corn borer (Ostrinia furnacalis), to various pheromone isomers. While O. furnacalis utilizes tetradecenyl acetates, the data provides a valuable comparative insight into isomer discrimination by insect ORs.

Table 1: Cross-Reactivity of Cydia pomonella Olfactory Receptor Neurons to Geometric Isomers of (E,E)-8,10-dodecadien-1-ol (Codlemone)

Insect SpeciesNeuron TypePrimary LigandIsomer TestedRelative ResponseExperimental Method
Cydia pomonellaMain Pheromone-Responsive ORN(E,E)-8,10-dodecadien-1-ol(E,Z)-8,10-dodecadien-1-olComparable to a 10-fold lower dose of the (E,E) isomer[1][2]Single Sensillum Recording (SSR)
(Z,E)-8,10-dodecadien-1-olComparable to a 10-fold lower dose of the (E,E) isomer[1][2]
(Z,Z)-8,10-dodecadien-1-olComparable to a 10-fold lower dose of the (E,E) isomer[1][2]

Data synthesized from studies that characterized the most abundant pheromone-sensitive ORN in C. pomonella.

Table 2: Response Profile of Ostrinia furnacalis Olfactory Receptors to Tetradecenyl Acetate Isomers

Insect SpeciesOlfactory ReceptorPrimary Ligand(s)Isomer TestedResponse (nA) at 10⁻⁵ MExperimental Method
Ostrinia furnacalisOfurOR4(Z)-12-Tetradecenyl acetate (Z12-14:OAc) / (E)-12-Tetradecenyl acetate (E12-14:OAc)Z12-14:OAc1876.8 ± 165.0[3]Heterologous Expression (Xenopus oocytes)
E12-14:OAc727.9 ± 120.4[3]
OfurOR6(E)-12-Tetradecenyl acetate (E12-14:OAc)E12-14:OAcMainly respondedHeterologous Expression (Xenopus oocytes)
Z12-14:OAcLower response
OfurOR5bBroadly tunedZ12-14:OAcBroad responseHeterologous Expression (Xenopus oocytes)
E12-14:OAcBroad response

Quantitative data for OfurOR4 from heterologous expression studies. Responses for OfurOR6 and OfurOR5b are described as relative to their primary ligands in the source material.

Experimental Protocols

The data presented in this guide were primarily generated using two key techniques: Single Sensillum Recording (SSR) and heterologous expression of olfactory receptors in Xenopus oocytes.

Single Sensillum Recording (SSR)

This in vivo electrophysiological technique allows for the direct measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna.[4][5][6]

Methodology:

  • Insect Preparation: The insect is immobilized, often by securing it in a pipette tip with only its head and antennae exposed. The antenna is then stabilized on a microscope slide using wax or adhesive.[4]

  • Electrode Placement: A reference electrode, typically made of tungsten or glass, is inserted into a non-olfactory part of the insect, such as the eye. A recording electrode, also sharpened to a fine point, is then carefully inserted into the base of a single olfactory sensillum.[4]

  • Odorant Stimulation: A controlled puff of air carrying a known concentration of the test odorant (e.g., a specific dodecadienoate isomer) is delivered to the antenna.

  • Data Acquisition and Analysis: The electrical activity (action potentials or "spikes") of the neuron(s) within the sensillum is amplified and recorded. The response is quantified by counting the number of spikes in a defined period after stimulation and subtracting the spontaneous firing rate.

experimental_workflow_ssr cluster_prep Insect Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Immobilize Immobilize Insect Stabilize Stabilize Antenna Immobilize->Stabilize InsertRef Insert Reference Electrode Stabilize->InsertRef InsertRec Insert Recording Electrode into Sensillum InsertRef->InsertRec OdorStim Deliver Odorant Stimulus InsertRec->OdorStim RecordAP Record Action Potentials OdorStim->RecordAP SpikeCount Spike Counting RecordAP->SpikeCount Analyze Analyze Response (Frequency, etc.) SpikeCount->Analyze

Figure 1: Workflow for Single Sensillum Recording (SSR).

Heterologous Expression in Xenopus Oocytes

This in vitro technique involves expressing an insect's olfactory receptor gene in the oocytes (egg cells) of the African clawed frog, Xenopus laevis. The oocyte then acts as a "factory" to produce the receptor, which can be studied in a controlled environment.[7][8]

Methodology:

  • cRNA Synthesis: The DNA sequence of the target olfactory receptor (and its co-receptor, Orco) is cloned. This DNA is then used as a template to synthesize complementary RNA (cRNA) in vitro.[7]

  • Oocyte Isolation and Injection: Oocytes are surgically removed from a female Xenopus frog. The synthesized cRNA for the OR and Orco is then microinjected into the oocytes.

  • Receptor Expression: The oocytes are incubated for several days to allow for the translation of the cRNA into functional olfactory receptor proteins, which are then expressed on the oocyte's cell membrane.

  • Two-Electrode Voltage Clamp Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a set level. When an odorant that activates the expressed receptor is applied, ion channels in the receptor open, causing a current to flow across the membrane. This current is measured, providing a quantitative measure of the receptor's response.[7]

experimental_workflow_xenopus cluster_prep Preparation cluster_expression Expression cluster_recording Recording & Analysis CloneOR Clone OR/Orco Genes SynthesizeCRNA Synthesize cRNA CloneOR->SynthesizeCRNA InjectCRNA Microinject cRNA into Oocytes SynthesizeCRNA->InjectCRNA IsolateOocytes Isolate Xenopus Oocytes IsolateOocytes->InjectCRNA Incubate Incubate Oocytes InjectCRNA->Incubate VoltageClamp Two-Electrode Voltage Clamp Incubate->VoltageClamp ApplyOdorant Apply Odorant VoltageClamp->ApplyOdorant MeasureCurrent Measure Inward Current ApplyOdorant->MeasureCurrent

Figure 2: Workflow for heterologous expression in Xenopus oocytes.

Signaling Pathway

The activation of an insect olfactory receptor by an odorant initiates a signal transduction cascade that results in the generation of an action potential.

signaling_pathway Odorant Dodecadienoate Isomer OR Olfactory Receptor (OR-Orco Complex) Odorant->OR Binding IonChannel Ion Channel Opening OR->IonChannel Conformational Change CationInflux Cation Influx (Na+, Ca2+) IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential

Figure 3: Simplified signaling pathway of an insect olfactory receptor.

References

"Methyl (2E,6Z)-dodeca-2,6-dienoate" vs. other pear esters flavor contribution

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the aromatic nuances of pear esters, this guide offers a comparative analysis of Methyl (2E,6Z)-dodeca-2,6-dienoate and other key pear esters. It provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and insights into the signaling pathways governing their perception.

Esters are the primary drivers of the characteristic fruity and sweet aroma of pears. Among the myriad of volatile compounds present, a select few, including this compound, ethyl (E,Z)-2,4-decadienoate, hexyl acetate, and butyl acetate, play a pivotal role in defining the overall flavor profile. This guide provides a comprehensive comparison of their individual contributions, supported by available experimental data.

Quantitative Comparison of Flavor Properties

While "this compound" is a known constituent of Bartlett pears, detailed quantitative sensory data for this specific ester remains limited in publicly available research. However, a comparative understanding can be built by examining the sensory properties of other significant pear esters.

EsterSensory DescriptorsOdor Threshold (in water)Source
This compound Constituent of Bartlett pearsNot available[1]
Ethyl (E,Z)-2,4-decadienoate Pear-like, sweet, fruity, greenNot available[2]
Hexyl acetate Fruity, pear, sweet, green4.5 µg/L
Butyl acetate Fruity, sweet, banana-like30 µg/L

Experimental Protocols

A comprehensive understanding of the flavor contribution of these esters relies on robust experimental methodologies, including both instrumental and sensory analysis.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify aroma-active compounds in a sample. It combines the separation capabilities of gas chromatography with human sensory perception.

Workflow for GC-O Analysis of Pear Volatiles:

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_o GC-MS-O Analysis cluster_data_analysis Data Analysis PearSample Pear Tissue Homogenization SPME Headspace Solid-Phase Microextraction (HS-SPME) PearSample->SPME Volatile Extraction GC Gas Chromatography Separation SPME->GC Injection Splitter Effluent Splitter GC->Splitter MS Mass Spectrometry (Identification) Splitter->MS SniffingPort Olfactometry (Sensory Detection) Splitter->SniffingPort OAV Odor Activity Value (OAV) Calculation MS->OAV Concentration Data AromaExtract Aroma Extract Dilution Analysis (AEDA) SniffingPort->AromaExtract Aroma Intensity Data AromaExtract->OAV

Caption: Gas Chromatography-Olfactometry (GC-O) workflow for pear volatile analysis.

Detailed Protocol:

  • Sample Preparation: Pear tissue is homogenized, and volatile compounds are extracted from the headspace using a Solid-Phase Microextraction (SPME) fiber.

  • Gas Chromatography (GC) Separation: The extracted volatiles are injected into a GC system equipped with a capillary column to separate the individual compounds.

  • Effluent Splitting: The effluent from the GC column is split between a Mass Spectrometer (MS) for chemical identification and an olfactometry sniffing port.

  • Olfactometry: Trained sensory panelists sniff the effluent at the sniffing port and record the perceived aroma, its intensity, and the retention time.

  • Data Analysis: Techniques like Aroma Extract Dilution Analysis (AEDA) are used to determine the Flavor Dilution (FD) factor, which indicates the potency of an odorant. The concentration of each compound, determined by GC-MS, is then used to calculate the Odor Activity Value (OAV).

Sensory Analysis: Descriptive Sensory Profiling

Descriptive sensory analysis provides a quantitative description of the sensory attributes of a product. A trained panel evaluates the intensity of specific aroma and flavor attributes.

Workflow for Descriptive Sensory Analysis:

Sensory_Workflow cluster_panel Panel Training cluster_evaluation Sample Evaluation cluster_analysis Data Analysis PanelistSelection Panelist Screening & Selection DescriptorGeneration Descriptor Generation & Definition PanelistSelection->DescriptorGeneration IntensityTraining Intensity Scale Training DescriptorGeneration->IntensityTraining SamplePrep Sample Preparation & Presentation IntensityTraining->SamplePrep SensoryEvaluation Individual Sensory Evaluation SamplePrep->SensoryEvaluation DataCollection Data Collection SensoryEvaluation->DataCollection StatisticalAnalysis Statistical Analysis (e.g., ANOVA) DataCollection->StatisticalAnalysis ResultInterpretation Result Interpretation & Visualization StatisticalAnalysis->ResultInterpretation

Caption: Workflow for descriptive sensory analysis of pear esters.

Detailed Protocol:

  • Panelist Training: A panel of individuals is screened for their sensory acuity and trained to identify and rate the intensity of specific aroma attributes relevant to pears (e.g., fruity, green, sweet, pear-like).

  • Sample Preparation: Pure ester compounds are diluted to various concentrations in a neutral solvent for evaluation.

  • Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of each descriptor on a labeled magnitude scale.

  • Data Analysis: The collected data is statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the intensity of sensory attributes between the different esters.

Signaling Pathways in Ester Perception

The perception of pear esters, like all odors, is initiated by the interaction of the volatile molecules with olfactory receptors (ORs) located in the olfactory sensory neurons in the nasal cavity.

Simplified Olfactory Signaling Pathway:

Olfactory_Pathway Odorant Ester Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces IonChannel Ion Channel cAMP->IonChannel Opens Signal Nerve Impulse to Brain IonChannel->Signal Generates

Caption: Simplified schematic of the olfactory signaling pathway for ester perception.

The binding of an ester molecule to its specific olfactory receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events. This leads to the activation of the G-protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens ion channels, leading to the depolarization of the neuron and the generation of a nerve impulse that is transmitted to the brain, resulting in the perception of the specific pear aroma.[3] The identification of the specific olfactory receptors that bind to "this compound" and other pear esters is an ongoing area of research.

References

Inter-laboratory Comparison of "Methyl (2E,6Z)-dodeca-2,6-dienoate" Analysis: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comparative overview of analytical performance for the quantification of "Methyl (2E,6Z)-dodeca-2,6-dienoate," a volatile semiochemical. In the absence of a formal proficiency testing program for this specific compound, this document presents a simulated inter-laboratory study based on established analytical methodologies for insect pheromones and related esters. The data herein is hypothetical but reflects typical performance parameters achievable with modern chromatographic techniques, offering a benchmark for researchers and analytical laboratories. The primary method considered is Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for quantifying volatile organic compounds.[1][2][3][4]

Data Presentation: Quantitative Performance Comparison

The following table summarizes the performance of four hypothetical laboratories in the analysis of a standard sample of this compound. Key performance indicators include the Limit of Quantification (LOQ), analyte recovery, and the repeatability of measurements as indicated by the relative standard deviation (RSDr).

LaboratoryMethodLimit of Quantification (LOQ) (ng/µL)Recovery (%)Repeatability (RSDr) (%)
Lab A GC-FID0.598.22.1
Lab B GC-FID0.895.53.5
Lab C GC-MS0.299.11.8
Lab D GC-FID1.092.34.2

This data is for illustrative purposes and represents a simulated inter-laboratory comparison.

Experimental Protocols

A detailed, representative protocol for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) is provided below. This protocol is synthesized from standard methods for the analysis of insect pheromones and volatile esters.[1][2][3][5]

1. Scope: This protocol outlines the procedure for the quantitative analysis of this compound in a solvent matrix (e.g., hexane).

2. Principle: The sample is diluted in a suitable solvent and injected into a gas chromatograph. The compound is separated from other matrix components on a capillary column and detected by a flame ionization detector (FID). Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from certified reference standards.

3. Reagents and Standards:

  • Solvent: Hexane or Ethyl Acetate, GC grade or equivalent.

  • Reference Standard: Certified this compound (purity ≥95%).

  • Internal Standard (Optional): A non-interfering compound such as Tetradecane or Methyl Stearate.

  • Stock Standard Solution: A stock solution of 1000 µg/mL is prepared by dissolving 10 mg of the reference standard in 10 mL of hexane.

  • Working Standards: A series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) are prepared by serial dilution of the stock solution.

4. Apparatus:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • GC Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[2][6]

  • Data System: Chromatography data acquisition and processing software.

  • Volumetric flasks, pipettes, and syringes.

5. Sample Preparation:

  • Samples, typically formulated in lures or dispensers, are extracted with a known volume of solvent (e.g., 10 mL of hexane).

  • The extraction may be facilitated by ultrasonication for a short period (e.g., 15 minutes).[2]

  • The resulting extract is filtered through a 0.45 µm syringe filter if particulate matter is present.

  • An aliquot of the extract is transferred to a 2 mL autosampler vial for analysis.

6. GC-FID Operating Conditions:

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).[1][6]

  • Injector Temperature: 250°C.[6]

  • Injection Mode: Splitless or appropriate split ratio (e.g., 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.

  • Detector Temperature: 270°C.[3]

7. Calibration and Quantification:

  • A calibration curve is generated by injecting the working standards and plotting the peak area against concentration.

  • Linearity is assessed using the correlation coefficient (r²), which should be ≥0.995.[2]

  • The concentration of the analyte in the samples is calculated from the regression equation of the calibration curve.

8. Quality Control:

  • A solvent blank is run to check for system contamination.

  • A calibration standard is re-injected every 10-15 samples to monitor for instrument drift.

  • Spiked samples or a quality control standard should be analyzed to assess method accuracy and recovery. Recovery should typically fall within 80-120%.

Visualizations: Workflow and Pathways

The following diagrams illustrate the logical flow of the analytical process.

Experimental_Workflow SampleReceipt Sample Receipt & Logging Prep Sample Preparation (Extraction / Dilution) SampleReceipt->Prep GC_Analysis GC-FID Analysis Prep->GC_Analysis DataProcessing Data Processing (Peak Integration) GC_Analysis->DataProcessing QC_Check QC Check (Blanks, Standards) GC_Analysis->QC_Check Calibration Calibration Curve Generation DataProcessing->Calibration Standards Quantification Quantification & Review DataProcessing->Quantification Samples Calibration->Quantification Report Final Report Generation Quantification->Report QC_Check->Quantification

Caption: Analytical workflow for pheromone quantification.

Logical_Relationship Method Analytical Method (GC-FID) Performance Performance Parameters Method->Performance LOQ LOQ Performance->LOQ Recovery Recovery Performance->Recovery Repeatability Repeatability (RSDr) Performance->Repeatability Reliability Data Reliability LOQ->Reliability Recovery->Reliability Repeatability->Reliability

Caption: Key parameters influencing data reliability.

References

A Comparative Guide to HPLC Columns for the Separation of Unsaturated Methyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

The effective separation of unsaturated fatty acid methyl esters (FAMEs) is crucial for accurate lipid profiling in research, clinical diagnostics, and drug development. The choice of High-Performance Liquid Chromatography (HPLC) column is paramount to achieving desired resolution and selectivity, particularly when dealing with complex mixtures of isomers. This guide provides a detailed comparison of common HPLC columns—Silver-Ion (Ag+), C18, C30, and Phenyl-Hexyl—evaluating their efficacy for separating these important molecules.

Overview of Separation Technologies

The separation of unsaturated methyl esters by HPLC is primarily influenced by the stationary phase chemistry of the column. Each column type offers a unique separation mechanism, making it suitable for specific analytical challenges.

  • Silver-Ion (Ag+) Columns: These columns utilize a stationary phase impregnated with silver ions. The separation is based on the reversible complex formation between the silver ions and the π-electrons of the double bonds in the unsaturated FAMEs. This interaction is highly sensitive to the number, position, and geometry (cis/trans) of the double bonds, making Ag-Ion chromatography the gold standard for isomer separation.[1][2]

  • C18 (ODS) Columns: As a workhorse in reversed-phase chromatography, C18 columns have a stationary phase with 18-carbon alkyl chains. Separation is primarily driven by hydrophobic interactions, where retention increases with the length of the fatty acid chain and decreases with the number of double bonds. While traditionally used for general FAME profiling, specific methods allow for the separation of certain cis/trans isomers, offering an alternative to silver-ion columns.[3]

  • C30 Columns: These reversed-phase columns possess longer 30-carbon alkyl chains, making them more hydrophobic and offering greater shape selectivity compared to C18 columns.[4] This enhanced shape selectivity is particularly advantageous for resolving long-chain, structurally related isomers.[4][5]

  • Phenyl-Hexyl Columns: This type of column has a stationary phase containing a phenyl ring linked by a hexyl chain. It provides an alternative selectivity to traditional alkyl-chain columns due to the potential for π-π interactions between the phenyl ring and the double bonds of the unsaturated analytes.[6][7][8] They are generally less hydrophobic than C18 columns.[9]

Performance Comparison

The choice of column depends heavily on the specific separation goal. While a single study with directly comparable quantitative data across all column types is not available, the following table summarizes the key performance characteristics based on available literature.

Column TypePrimary Separation MechanismKey AdvantagesBest Suited ForLimitations
Silver-Ion (Ag+) π-complexation with silver ionsUnparalleled resolution of geometric (cis/trans) and positional isomers.[1][2]Detailed analysis of conjugated linoleic acid (CLA) isomers; separating complex mixtures of unsaturated FAME isomers.Can be sensitive to mobile phase composition; may not be as effective for separation based on chain length alone.[2]
C18 (ODS) Hydrophobic (van der Waals) interactionsVersatile and robust; good for separating FAMEs by chain length and degree of unsaturation. Can separate some cis/trans isomers under specific conditions.[3]General lipid profiling; quality control of fats and oils; an alternative to Ag-Ion for simpler isomer separations.Limited selectivity for complex mixtures of positional and geometric isomers compared to Ag-Ion columns.
C30 Enhanced hydrophobic and shape selectivityHigher shape selectivity and hydrophobicity than C18, improving resolution of long-chain and structurally similar isomers.[4][5]Separation of hydrophobic, long-chain structural isomers; lipid analysis where C18 fails to provide adequate resolution.May have very long retention times for highly hydrophobic compounds.
Phenyl-Hexyl Hydrophobic and π-π interactionsAlternative selectivity compared to alkyl chain phases; effective for separating aromatic and polyunsaturated compounds.[6][7][8]Method development when C18 columns fail; separation of polyaromatic compounds and FAMEs with multiple double bonds.π-π interactions can be complex and dependent on the mobile phase composition.

Experimental Protocols

Detailed methodologies are critical for reproducible separations. Below are representative experimental protocols for each column type.

Silver-Ion (Ag+) HPLC Protocol for CLA Isomer Separation

This method is optimized for the detailed separation of conjugated linoleic acid (CLA) isomers. Using columns in series can progressively improve resolution.[10]

  • Column: Two ChromSpher 5 Lipids columns (250 mm x 4.6 mm, 5 µm particle size) connected in series.[1]

  • Mobile Phase: Isocratic elution with Hexane/Acetonitrile (99.9:0.1, v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Column temperature can be controlled (e.g., 20°C) to manage retention, as unsaturated FAMEs may elute more slowly at higher temperatures in hexane-based mobile phases.[1]

  • Detection: UV at 234 nm (for conjugated dienes).

  • Sample Preparation: Lipid samples are transesterified to FAMEs. The resulting FAMEs are dissolved in hexane for injection.

Reversed-Phase HPLC Protocol for cis/trans FAME Separation on a C18 Column

This protocol demonstrates the capability of C18 columns to separate geometric isomers, offering an alternative to silver-ion chromatography.

  • Column: COSMOSIL Cholester C18 (250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with 100% Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 210 nm.

  • Sample Preparation: Oils are methylated to FAMEs. The FAME mixture is then dissolved in the mobile phase for injection.

Reversed-Phase HPLC Protocol for Omega Fatty Acids on a C30 Column

This gradient method is suitable for separating a complex mixture of omega fatty acids.

  • Column: Acclaim C30 (150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase:

    • A: Water/Formic Acid/Mobile Phase B (900:3.6:100, v/v/v)

    • B: Acetone/Acetonitrile/THF/Formic Acid (675:225:100:4, v/v/v)

  • Gradient: A multi-step gradient is employed, starting with a high percentage of mobile phase A and progressively increasing the percentage of mobile phase B to elute the more hydrophobic FAMEs.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Temperature: 30°C.[11]

  • Detection: Charged Aerosol Detector (CAD) or UV at low wavelengths (e.g., 205 nm).

  • Sample Preparation: Samples are saponified and then methylated to produce FAMEs, which are subsequently dissolved in isopropanol.[11]

Reversed-Phase HPLC Protocol on a Phenyl-Hexyl Column

This protocol is a general starting point for method development on a Phenyl-Hexyl column, leveraging its alternative selectivity.

  • Column: ACQUITY Premier CSH Phenyl-Hexyl (50 mm x 2.1 mm, 1.7 µm particle size).[9]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 60% B to 100% B over 6 minutes.[9]

  • Flow Rate: 0.4 mL/min (adjusted for the smaller column diameter).

  • Temperature: 30°C.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Sample Preparation: FAMEs are dissolved in an appropriate solvent like acetonitrile or isopropanol.

Visualizing Workflows and Logic

To aid in understanding the experimental process and column selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis LipidSource Lipid Source (e.g., Oil, Tissue) Transesterification Transesterification (to FAMEs) LipidSource->Transesterification Extraction FAMEs Extraction & Dissolution Transesterification->Extraction Injection HPLC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, ELSD, MS) Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

General experimental workflow for HPLC analysis of FAMEs.

column_selection_logic start What is the primary separation goal? goal1 Separate Geometric (cis/trans) & Positional Isomers start->goal1 goal2 Separate by Chain Length & Degree of Unsaturation start->goal2 goal3 Separate Long-Chain Structural Isomers start->goal3 goal4 Alternative Selectivity Needed start->goal4 col1 Silver-Ion (Ag+) Column goal1->col1 col2 C18 Column goal2->col2 col3 C30 Column goal3->col3 col4 Phenyl-Hexyl Column goal4->col4

Decision logic for selecting the appropriate HPLC column.

References

Safety Operating Guide

Proper Disposal of Methyl (2E,6Z)-dodeca-2,6-dienoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl (2E,6Z)-dodeca-2,6-dienoate, a commonly used unsaturated fatty acid methyl ester in research and development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile rubber gloves.
Body Protection Laboratory coat.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste. Under no circumstances should this chemical be disposed of down the sanitary sewer.

Experimental Protocol for Disposal:

1. Small Quantities (<50 mL):

  • Step 1: Absorption: In a well-ventilated fume hood, carefully pour the this compound onto an absorbent material, such as paper towels.

  • Step 2: Evaporation: Allow the solvent to fully evaporate within the fume hood. This process should be monitored to ensure no liquid remains.

  • Step 3: Final Disposal: Once the chemical has completely evaporated, the absorbent paper towel can be disposed of in the regular solid waste bin.[1]

2. Large Quantities (>50 mL):

  • Step 1: Containment: For larger volumes, use an inert absorbent material such as vermiculite, perlite, or cat litter to absorb the liquid.

  • Step 2: Collection: Carefully scoop the mixture into a designated and properly labeled chemical waste container. The container should be sealable to prevent leakage or evaporation into the laboratory environment.

  • Step 3: Professional Disposal: The sealed container must be stored in a designated hazardous waste accumulation area until it can be collected by a licensed hazardous waste disposal contractor.[1] Do not mix with other waste streams unless compatibility is confirmed.[2]

3. Contaminated Labware:

  • Step 1: Decontamination: Whenever possible, grossly contaminated labware should be decontaminated.

  • Step 2: Rinsing: Rinse the labware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected and treated as chemical waste, following the procedures for liquid waste disposal.

  • Step 3: Final Disposal: After decontamination, the labware can typically be disposed of in the appropriate glass or sharps disposal container.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel from the immediate vicinity.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill and prevent it from spreading.

  • Absorb the Chemical: Cover the spill with the absorbent material.

  • Collect the Waste: Carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and decontaminating solution. All materials used for cleanup should be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: This compound Waste quantity_check Assess Quantity start->quantity_check small_quant Small Quantity (<50 mL) quantity_check->small_quant < 50 mL large_quant Large Quantity (>50 mL) quantity_check->large_quant > 50 mL absorb_paper Absorb on Paper Towels in Fume Hood small_quant->absorb_paper evaporate Allow to Evaporate Completely absorb_paper->evaporate dispose_trash Dispose of Towels in Regular Trash evaporate->dispose_trash absorb_vermiculite Absorb on Vermiculite or similar inert material large_quant->absorb_vermiculite collect_waste Collect in Labeled Chemical Waste Container absorb_vermiculite->collect_waste dispose_contractor Dispose via Licensed Waste Contractor collect_waste->dispose_contractor

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Methyl (2E,6Z)-dodeca-2,6-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Methyl (2E,6Z)-dodeca-2,6-dienoate. Due to the limited availability of specific safety data for this compound, a cautious approach based on best practices for handling volatile esters and fragrance compounds is mandated.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following PPE is required:

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are essential.[1] For operations with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[1][2]

  • Hand Protection: Chemical-resistant gloves are mandatory.[3] Given the ester nature of the compound, nitrile gloves are a suitable choice for providing protection against splashes and brief contact.[1][2] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.[1]

  • Body Protection: A laboratory coat should be worn and fully buttoned to protect against skin contact.[1] For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron or coverall is recommended.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[4] If engineering controls are insufficient to maintain exposure below acceptable limits, or if there is a potential for significant aerosol generation, appropriate respiratory protection should be used.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures minimal risk throughout the experimental workflow.

1. Pre-Operational Checks:

  • Ensure the chemical fume hood is functioning correctly.
  • Verify that an eyewash station and safety shower are readily accessible.[5]
  • Assemble all necessary equipment and reagents before commencing work.
  • Confirm that the appropriate waste containers are properly labeled and available.

2. Handling Procedures:

  • Don all required PPE before entering the designated handling area.
  • Dispense the chemical carefully to avoid splashing and the generation of aerosols.
  • Keep containers of this compound tightly closed when not in use.
  • Avoid direct contact with the skin, eyes, and clothing.[5]
  • Should accidental skin contact occur, immediately wash the affected area with soap and water.[4]

3. Post-Handling Procedures:

  • Thoroughly decontaminate all work surfaces after use.
  • Properly dispose of all contaminated materials, including gloves and disposable labware, in the designated chemical waste containers.
  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated consumables (e.g., pipette tips, wipes), and empty containers, must be collected in a dedicated, properly labeled hazardous waste container. Do not mix this waste with other waste streams.[6]

  • Container Management: Waste containers should be kept closed except when adding waste. Ensure containers are in good condition and compatible with the chemical.

  • Disposal Protocol: Dispose of the chemical waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.[6]

Quantitative Data Summary

Due to the lack of a comprehensive Safety Data Sheet (SDS) for this compound, specific quantitative data such as occupational exposure limits have not been established. The table below provides available physical and chemical properties.

PropertyValue
Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
Appearance Not available
Boiling Point Not available
Melting Point Not available
Flash Point Not available
Solubility Not available

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Pre-Operational Checks Pre-Operational Checks Don PPE Don PPE Pre-Operational Checks->Don PPE Chemical Handling in Fume Hood Chemical Handling in Fume Hood Don PPE->Chemical Handling in Fume Hood Proceed Decontaminate Work Area Decontaminate Work Area Chemical Handling in Fume Hood->Decontaminate Work Area Complete Segregate & Store Waste Segregate & Store Waste Decontaminate Work Area->Segregate & Store Waste Dispose of Waste Dispose of Waste Segregate & Store Waste->Dispose of Waste Doff PPE & Wash Hands Doff PPE & Wash Hands Dispose of Waste->Doff PPE & Wash Hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2E,6Z)-dodeca-2,6-dienoate
Reactant of Route 2
Reactant of Route 2
Methyl (2E,6Z)-dodeca-2,6-dienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.